(Z)-SU14813
Description
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Properties
Molecular Formula |
C23H27FN4O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/t16-/m0/s1 |
InChI Key |
CTNPALGJUAXMMC-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-SU14813 Target Profile: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the target profile for (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound. This document details its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its evaluation.
Quantitative Inhibitory Profile
This compound demonstrates potent inhibitory activity against several key receptor tyrosine kinases implicated in tumor angiogenesis and growth. The following tables summarize the in vitro biochemical and cellular inhibitory concentrations (IC50) of this compound against its primary and secondary targets.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Source |
| VEGFR1 (Flt-1) | 2 | [1][2] |
| VEGFR2 (KDR/Flk-1) | 50 | [1][2] |
| PDGFRβ | 4 | [1][2] |
| KIT | 15 | [1][2] |
| FLT3 | Not explicitly quantified in biochemical assays | |
| CSF-1R (Fms) | Not explicitly quantified in biochemical assays | |
| FGFR1 | 3,500 | [3] |
| EGFR | >20,000 | [3] |
| Src | 2,500 | [3] |
| c-Met | 9,000 | [3] |
Table 2: Cellular Activity Profile of this compound
| Cellular Target/Assay | Cell Line | IC50 (nM) | Source |
| VEGFR2 Phosphorylation | Porcine Aorta Endothelial Cells | 5.2 | [1] |
| PDGFRβ Phosphorylation | Porcine Aorta Endothelial Cells | 9.9 | [1] |
| KIT Phosphorylation | Porcine Aorta Endothelial Cells | 11.2 | [1] |
| VEGF-induced HUVEC Survival | Human Umbilical Vein Endothelial Cells (HUVECs) | 6.8 | [3] |
| PDGF-dependent Proliferation | NIH-3T3 cells overexpressing PDGFRβ | Not explicitly quantified | [3] |
| FLT3-ITD dependent Proliferation | MV4-11 cells | Not explicitly quantified | [3] |
| U-118MG cell growth | U-118MG (glioblastoma) | 50 - 100 | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-angiogenic and anti-tumor effects by simultaneously inhibiting multiple RTK signaling pathways that are crucial for the growth and survival of both tumor cells and endothelial cells. The primary targets are members of the split-kinase domain RTK family, including VEGFRs, PDGFRs, KIT, and FLT3.[4][5]
The binding of ligands such as VEGF and PDGF to their respective receptors on the cell surface triggers receptor dimerization and autophosphorylation of key tyrosine residues within the cytoplasmic domain. This activation initiates a cascade of downstream signaling events, prominently featuring the Ras/MAPK and PI3K/Akt pathways, which ultimately regulate gene expression related to cell proliferation, survival, migration, and differentiation.[4]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of these receptors. This action prevents receptor autophosphorylation and subsequent activation of downstream signaling molecules, thereby blocking the cellular responses driven by these pathways.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its potency and selectivity. The general methodologies for these experiments are outlined below.
Biochemical Kinase Assays
These assays are designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified kinase domains.
Objective: To determine the IC50 value of this compound against a panel of purified receptor tyrosine kinases.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant kinase domains, often expressed as Glutathione S-transferase (GST) fusion proteins, are purified from expression systems (e.g., baculovirus-infected insect cells). A generic tyrosine-containing polypeptide (e.g., poly(Glu, Tyr) 4:1) is used as a substrate.
-
Reaction Setup: The kinase reaction is typically performed in a 96-well plate format. Each well contains the kinase, the substrate, and a specific concentration of this compound (or vehicle control) in a kinase reaction buffer (e.g., Tris-HCl buffer containing MgCl2, MnCl2, and DTT).
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 20-60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of substrate phosphorylation is quantified. A common method is an ELISA-based approach where the phosphorylated substrate is captured on an antibody-coated plate and detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. The signal is developed with a chromogenic substrate and read using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each drug concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cellular Receptor Phosphorylation Assays
These assays measure the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.
Objective: To determine the cellular IC50 of this compound for the inhibition of ligand-induced receptor autophosphorylation.
General Protocol:
-
Cell Culture and Starvation: Cells engineered to overexpress a specific receptor (e.g., NIH-3T3 cells) or endothelial cells with endogenous receptor expression (e.g., HUVECs) are seeded in multi-well plates. Prior to the experiment, cells are typically serum-starved for several hours to reduce basal receptor activation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: The specific ligand (e.g., VEGF or PDGF) is added to the wells to stimulate receptor autophosphorylation. This stimulation is typically short (e.g., 5-15 minutes) and occurs at 37°C.
-
Cell Lysis: The reaction is stopped by aspirating the media and adding a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Detection (ELISA/Western Blot): The level of phosphorylated receptor in the cell lysates is quantified. This can be done via a sandwich ELISA, where a capture antibody binds the total receptor and a detection antibody recognizes the phosphorylated form, or by Western blot analysis using phospho-specific antibodies.
-
Data Analysis: The inhibition of receptor phosphorylation is quantified relative to the ligand-stimulated control, and the IC50 is calculated.
Cell Proliferation and Survival Assays
These assays assess the downstream functional consequences of kinase inhibition by this compound.
Objective: To measure the effect of this compound on the proliferation and survival of cells that are dependent on the targeted signaling pathways.
General Protocol (Example: VEGF-induced HUVEC Survival):
-
Cell Seeding: HUVECs are seeded at a low density in 96-well plates in a basal medium with low serum.
-
Treatment: Cells are treated with serial dilutions of this compound.
-
Stimulation: Recombinant human VEGF is added to the wells to stimulate cell survival and proliferation. Control wells receive no VEGF.
-
Incubation: The plates are incubated for an extended period (e.g., 48-72 hours) to allow for cell growth.
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®). The signal generated is proportional to the number of viable cells.
-
Data Analysis: The percentage of inhibition of VEGF-induced survival is calculated for each concentration of this compound, and the IC50 value is determined.
Summary and Conclusion
This compound is a potent, multi-targeted inhibitor of the VEGFR, PDGFR, KIT, and FLT3 receptor tyrosine kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the blockade of downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis. The quantitative data from biochemical and cellular assays demonstrate its efficacy at nanomolar concentrations against these key drivers of tumor progression. The experimental protocols outlined provide a framework for the preclinical evaluation of this compound and similar multi-targeted kinase inhibitors. These findings underscore the therapeutic potential of this compound as an anti-cancer agent.
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
(Z)-SU14813: A Comprehensive Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It belongs to the same chemical library as sunitinib and exhibits broad-spectrum inhibitory activity against several RTKs implicated in tumor angiogenesis, growth, and metastasis.[3][4] This technical guide provides an in-depth overview of the kinase inhibition spectrum of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound has been quantified against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values from both biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition by this compound
| Kinase Target | IC50 (nM) |
| VEGFR1 | 2[5][6][7] |
| VEGFR2 | 50[5][6][7] |
| PDGFRβ | 4[5][6][7] |
| KIT | 15[5][6][7] |
| FLT3 | 2-50 (range)[4] |
| CSF1R/FMS | 2-50 (range)[4] |
| FGFR1 | 3500[7] |
| EGFR | >20000[7] |
| Src | 2500[7] |
| cMet | 9000[7] |
Table 2: Cellular Kinase Inhibition and Anti-proliferative Activity of this compound
| Cellular Target/Assay | Cell Line | IC50 (nM) |
| VEGFR-2 Phosphorylation | Porcine Aorta Endothelial Cells | 5.2[5] |
| PDGFR-β Phosphorylation | Porcine Aorta Endothelial Cells | 9.9[5] |
| KIT Phosphorylation | Porcine Aorta Endothelial Cells | 11.2[5] |
| FLT3-ITD Phosphorylation | MV4;11 Cells | 50[7] |
| PDGF-dependent Proliferation | NIH-3T3 (PDGFRβ expressing) | 20-100 (range)[4] |
| FLT3L-dependent Proliferation | OC1-AML5 Cells | 20-100 (range)[4] |
| Autonomous Proliferation | MV4;11 Cells (FLT3-ITD) | 20-100 (range)[4] |
| VEGF-stimulated Survival | Human Umbilical Vein Endothelial Cells (HUVEC) | 6.8[7] |
| U-118MG Growth | U-118MG | 50-100[5] |
Signaling Pathway Inhibition
This compound exerts its anti-tumor and anti-angiogenic effects by inhibiting key signaling pathways downstream of its target RTKs. The primary pathways affected are those involved in cell proliferation, survival, and angiogenesis.
References
- 1. Su-14813 | C23H27FN4O4 | CID 10138259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]
(Z)-SU14813: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Structure, Chemical Properties, and Biological Activity of a Potent Multi-Targeted Receptor Tyrosine Kinase Inhibitor
For research use only. Not for use in humans.
Introduction
(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has demonstrated significant anti-angiogenic and antitumor activity by targeting key signaling pathways involved in tumor growth, proliferation, and metastasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic organic small molecule. Its chemical structure is characterized by a substituted 1H-pyrrole-3-carboxamide core linked to a fluoro-indolin-2-one moiety.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [2] |
| Chemical Formula | C₂₃H₂₇FN₄O₄ | [2] |
| Molecular Weight | 442.48 g/mol | [3][4] |
| CAS Number | 627908-92-3 | [3][5] |
| SMILES | CC1=C(NC(=C1C(=O)NC--INVALID-LINK--O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | [2] |
| Boiling Point | 685.6 ± 55.0 °C at 760 mmHg | [4] |
| Melting Point | Not available | |
| pKa | Not available |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | ≥15.26 mg/mL | Can be up to 88 mg/mL in fresh, non-hygroscopic DMSO. Ultrasonic treatment may be needed. | [3][5] |
| Ethanol | Insoluble | [5] | |
| Water | Insoluble | [5] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | [6] |
Storage and Stability:
This compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting multiple receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis.
Target Kinases:
This compound is a potent inhibitor of the following receptor tyrosine kinases, with IC₅₀ values indicating high affinity:
Table 3: Inhibitory Activity of this compound against Target Kinases
| Target Kinase | IC₅₀ (nM) | Source |
| VEGFR1 | 2 | [3][7] |
| PDGFRβ | 4 | [3][7] |
| c-Kit | 15 | [3][7] |
| VEGFR2 | 50 | [3][7] |
By inhibiting these kinases, this compound disrupts critical signaling pathways, including the VEGFR, PDGFR, and c-Kit pathways.
VEGFR Signaling Pathway Inhibition
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. This compound's inhibition of VEGFR1 and VEGFR2 blocks the downstream effects of VEGF, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation in tumors.
Caption: Inhibition of VEGFR signaling by this compound.
PDGFR Signaling Pathway Inhibition
The Platelet-Derived Growth Factor (PDGF) signaling pathway is involved in cell growth, proliferation, and differentiation. By inhibiting PDGFRβ, this compound can impede the growth of tumor cells that overexpress this receptor.
Caption: Inhibition of PDGFR signaling by this compound.
c-Kit Signaling Pathway Inhibition
The c-Kit receptor tyrosine kinase is crucial for the development and proliferation of certain cell types, including hematopoietic stem cells and mast cells. Aberrant c-Kit signaling is implicated in various cancers. This compound's inhibition of c-Kit can lead to apoptosis in cancer cells dependent on this pathway.
Caption: Inhibition of c-Kit signaling by this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on previously published research and serve as a guide for in vitro and in vivo studies.
Biochemical Kinase Assay
This assay determines the in vitro inhibitory activity of this compound against purified kinase domains.
Caption: Workflow for a typical biochemical kinase assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a reaction buffer containing ATP and the specific kinase substrate.
-
Dilute the purified kinase to the desired concentration in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a microtiter plate.
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection and Analysis:
-
Stop the reaction.
-
Measure the level of substrate phosphorylation using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Cellular Receptor Phosphorylation Assay
This assay measures the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target receptor (e.g., HUVECs for VEGFR, engineered NIH-3T3 cells for PDGFR) to sub-confluency.
-
Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation.
-
Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
-
Ligand Stimulation:
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period to induce receptor phosphorylation.
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target receptor and the total form of the receptor.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated receptor levels to the total receptor levels.
-
Calculate the percentage of inhibition of phosphorylation at each concentration of this compound and determine the IC₅₀ value.
-
Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of cancer cell lines or endothelial cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).
-
-
Measurement of Cell Proliferation:
-
Use a suitable method to quantify cell viability or proliferation, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell proliferation for each concentration of this compound.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR, PDGFR, and c-Kit signaling in cancer and other diseases. Its potent and multi-targeted inhibitory profile provides a strong rationale for its use in preclinical studies aimed at developing novel anti-angiogenic and anti-cancer therapies. This guide provides essential technical information to support the design and execution of such research.
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Su-14813 | C23H27FN4O4 | CID 10138259 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Z)-SU14813: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Core Summary
(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and anti-tumor activity by selectively targeting key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding site of multiple RTKs, thereby inhibiting their phosphorylation and downstream signaling.[1] This inhibition blocks the signaling cascades that drive cell proliferation, survival, migration, and angiogenesis.[1][2] The compound is a member of the "split kinase domain" subgroup of RTK inhibitors and shows a high degree of selectivity for its target kinases.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the key IC50 values.
Table 1: Biochemical IC50 Values for this compound Against Target RTKs
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2[5][6][7][8][9] |
| VEGFR2 | 50[5][6][7][8][9] |
| PDGFRβ | 4[5][6][7][8][9] |
| KIT | 15[5][6][7][8][9] |
| FLT3 | Not explicitly quantified in the provided results, but is a known target.[1][2][3][4] |
| CSF1R/FMS | Inhibitory activity confirmed, but IC50 not specified.[1] |
Table 2: Cellular IC50 Values for this compound
| Cell-Based Assay | Cell Line | Target | IC50 (nM) |
| VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells | VEGFR-2 | 5.2[1][5][9] |
| PDGFR-β Phosphorylation | Porcine Aortic Endothelial Cells | PDGFR-β | 9.9[1][5][9] |
| KIT Phosphorylation | Porcine Aortic Endothelial Cells | KIT | 11.2[1][5][9] |
| Cell Growth Inhibition | U-118MG (Glioblastoma) | - | 50-100[5][9] |
| VEGF-stimulated Survival | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGFR | 6.8[10] |
| PDGF-dependent Proliferation | NIH-3T3 overexpressing PDGFR-β | PDGFR-β | Not explicitly quantified, but inhibition was demonstrated.[1] |
| FLT3 Ligand-dependent Proliferation | OC1-AML5 (AML) | FLT3 (wild-type) | Not explicitly quantified, but inhibition was demonstrated.[1] |
| Autonomous Proliferation | MV4;11 (AML) | FLT3-ITD (mutant) | Not explicitly quantified, but inhibition was demonstrated.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (General Protocol)
This protocol outlines the general steps for determining the biochemical IC50 values of this compound against its target kinases.
-
Reagents:
-
Recombinant human kinase domains (e.g., VEGFR, PDGFR, KIT) as Glutathione S-transferase (GST) fusion proteins.[1]
-
This compound stock solution (in DMSO).
-
ATP.
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence).
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Cellular Receptor Phosphorylation Assay (General Protocol)
This protocol describes a general method to assess the inhibitory effect of this compound on ligand-induced receptor phosphorylation in cells.
-
Cell Culture:
-
Culture cells (e.g., porcine aortic endothelial cells overexpressing the target receptor, or tumor cell lines) to sub-confluency.[1]
-
-
Procedure:
-
Starve cells in serum-free medium for 18-24 hours.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the level of receptor phosphorylation using an ELISA-based method or Western blotting with phospho-specific antibodies.
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate IC50 values from the dose-response curves.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.[1]
-
-
Procedure:
-
Implant human tumor cells (e.g., from various human or rat tumor cell lines) subcutaneously into the flank of the mice.[2]
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) at various doses (e.g., 10, 40, 80, 120 mg/kg) twice daily (BID).[1] The compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Administer vehicle to the control group.
-
Continue treatment for a specified duration (e.g., 21 days).[1]
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of target RTK phosphorylation).
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by this compound and a general experimental workflow for its evaluation.
Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways.
Caption: A typical workflow for evaluating the biological activity of this compound.
References
- 1. protocols.io [protocols.io]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor for Angiogenesis Research
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction
(Z)-SU14813 is a potent, orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that plays a crucial role in tumor angiogenesis and growth.[1][2][3] By targeting key receptors involved in vasculogenesis and tumor cell proliferation, this compound has emerged as a significant tool in pre-clinical cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting a range of RTKs, primarily:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1 and VEGFR-2, which are critical for endothelial cell proliferation, migration, and survival, the foundational processes of angiogenesis.[1][2][4]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFR-α and PDGFR-β, which are involved in the recruitment and stabilization of pericytes and smooth muscle cells that support the newly formed vasculature.[1][4]
-
c-Kit (Stem Cell Factor Receptor): Implicated in various cellular processes, including cell survival and proliferation in certain tumor types.[4][5]
-
Fms-like Tyrosine Kinase 3 (FLT3): A key driver in some hematological malignancies.[1][2]
By simultaneously blocking these pathways, this compound disrupts the complex signaling network that tumors exploit to establish a blood supply, thereby inhibiting their growth and potential for metastasis.[1][2]
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key data for easy comparison.
Table 1: Biochemical IC50 Values for this compound Against Various Kinases
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 2 |
| VEGFR-2 | 50 |
| PDGFR-β | 4 |
| c-Kit | 15 |
Data sourced from multiple studies.[4][5]
Table 2: Cellular IC50 Values for this compound
| Cell-Based Assay | Cell Line | IC50 (nM) |
| VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells | 5.2 |
| PDGFR-β Phosphorylation | Porcine Aortic Endothelial Cells | 9.9 |
| c-Kit Phosphorylation | Porcine Aortic Endothelial Cells | 11.2 |
| VEGF-induced HUVEC Survival | HUVEC | 6.8 |
Data sourced from multiple studies.[4][5]
Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: Signaling pathways targeted by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound.
HUVEC Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Workflow:
Caption: Workflow for the HUVEC Proliferation Assay.
Methodology:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C and 5% CO2.
-
Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7][8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Experimental Workflow:
Caption: Workflow for the In Vitro Tube Formation Assay.
Methodology:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.[1][5]
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[5]
-
Cell Seeding: Harvest HUVECs and resuspend them in a medium containing different concentrations of this compound or vehicle control.
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel and incubate for 4-18 hours at 37°C.[3]
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantification: Analyze the images to quantify the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
In Vivo Subcutaneous Xenograft Model
This in vivo model assesses the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
Experimental Workflow:
Caption: Workflow for the In Vivo Subcutaneous Xenograft Model.
Methodology:
-
Cell Preparation: Harvest tumor cells from culture and prepare a single-cell suspension in a suitable medium, sometimes mixed with Matrigel to aid tumor formation.[9][10]
-
Implantation: Subcutaneously inject the tumor cell suspension into the flank of immunodeficient mice.[9][11]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers regularly and monitor the health of the animals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Analysis: Measure the final tumor volume and weight.
-
Microvessel Density Analysis: Process the tumors for immunohistochemistry and stain for an endothelial cell marker, such as CD31, to quantify microvessel density.[12][13][14]
Conclusion
This compound is a valuable research tool for investigating the complex processes of tumor angiogenesis. Its multi-targeted inhibitory profile provides a robust mechanism for disrupting tumor vasculature and growth. The experimental protocols outlined in this guide offer a framework for the comprehensive evaluation of this compound and other potential anti-angiogenic compounds. The provided quantitative data and pathway diagrams serve as a quick reference for researchers in the field of oncology and drug development.
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 2. ibidi.com [ibidi.com]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. Evaluation of Angiogenesis Using Micro-Computed Tomography in a Xenograft Mouse Model of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
(Z)-SU14813 preclinical data summary
An In-Depth Technical Guide to the Preclinical Data of (Z)-SU14813 (Sunitinib)
Introduction
This compound, more commonly known as Sunitinib, is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It targets several RTKs implicated in tumor growth, angiogenesis, and metastatic progression, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase-3 (FLT3).[1][2] Its ability to simultaneously inhibit these pathways gives it both potent anti-angiogenic and direct antitumor properties.[1] Preclinical studies have demonstrated its broad efficacy across a range of cancer models, leading to its successful clinical development for malignancies such as renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[1][3] This document provides a comprehensive summary of the key preclinical data for this compound.
Data Presentation
Biochemical and Cellular Inhibitory Activity
This compound demonstrates potent inhibitory activity against a range of key receptor tyrosine kinases in both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for specific RTK families.
| Target | Assay Type | IC50 Value (nM) | Reference Cell Line/System |
| VEGFR1 | Cell-free biochemical | 2 | N/A |
| VEGFR2 | Cell-free biochemical | 50 | N/A |
| PDGFRβ | Cell-free biochemical | 4 | N/A |
| KIT | Cell-free biochemical | 15 | N/A |
| VEGFR-2 Phosphorylation | Cellular | 5.2 | Porcine Aortic Endothelial Cells |
| PDGFR-β Phosphorylation | Cellular | 9.9 | Porcine Aortic Endothelial Cells |
| KIT Phosphorylation | Cellular | 11.2 | Porcine Aortic Endothelial Cells |
| U-118MG Cell Growth | Cellular (Anchorage-independent) | 50 - 100 | Human Glioblastoma (U-118MG) |
Data sourced from MedchemExpress and Selleck Chemicals.[4][5]
Preclinical Pharmacokinetic Parameters
Pharmacokinetic studies in various animal models have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Species | Dose | Tmax (Peak Plasma Time) | Terminal Half-life (t1/2) | Primary Route of Excretion |
| Rat | 15 mg/kg (oral) | 3 - 8 hours | 8 hours | Feces |
| Monkey | 6 mg/kg (oral) | 3 - 8 hours | 17 hours | Feces |
| Rabbit | 25 mg (oral) | Similar across groups | N/A | N/A |
Data sourced from PubMed articles.[6][7] The primary active metabolite, produced via metabolism by CYP3A4, is N-desethyl sunitinib (SU12662), which shows potency comparable to the parent compound.[3][8]
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor efficacy as a single agent and in combination with other chemotherapeutics in various preclinical tumor models.
| Tumor Model | Animal Model | Dosing Regimen | Key Findings |
| Neuroblastoma | Mouse | 20 mg/kg (oral, daily) | Significantly inhibited tumor growth, angiogenesis, and metastasis.[9] Showed synergistic effects with rapamycin.[9] |
| Renal Cell Carcinoma (786-0) | Mouse | 40 mg/kg/day | Heterogeneous response observed, with categories of "sensitive," "early resistance," and "late resistance."[10] |
| Various Human Xenografts | Mouse | N/A | Resulted in tumor regression, growth arrest, or substantially reduced growth.[2] |
| Lewis Lung Carcinoma (LLC) | Mouse | 10, 40, 80, 120 mg/kg (oral, twice daily) | Dose-dependent tumor growth inhibition (25% to 63%).[11] Combination with docetaxel significantly enhanced efficacy.[2] |
The effective plasma concentration required for in vivo target inhibition across models was estimated to be between 100 to 200 ng/mL.[2][4]
Experimental Protocols
Biochemical Kinase Assays
The determination of IC50 values for this compound against its target RTKs was conducted using cell-free biochemical assays. Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the respective RTKs were utilized. The assays measure the ability of the compound to inhibit the kinase activity of these purified proteins, typically by quantifying the phosphorylation of a substrate.[11]
Cellular Receptor Phosphorylation Assays
To assess the compound's activity within a cellular context, assays were performed to measure the inhibition of ligand-dependent RTK phosphorylation.[11] For example, porcine aortic endothelial cells overexpressing specific targets like VEGFR-2, PDGFR-β, and KIT were stimulated with their respective ligands (e.g., VEGF, PDGF) in the presence of varying concentrations of this compound. The level of receptor phosphorylation was then quantified, typically via Western blot or ELISA, to determine the cellular IC50.[4]
In Vivo Antitumor Efficacy Studies (Xenograft Models)
The antitumor activity of this compound was evaluated in subcutaneous tumor xenograft models.[11]
-
Cell Implantation: Tumor cells (e.g., human neuroblastoma, RCC) were harvested during their exponential growth phase.[9][11]
-
Animal Inoculation: A specific number of cells were implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice). For some models, cells were mixed with Matrigel Matrix to support initial tumor formation.[11]
-
Treatment Initiation: Once tumors reached a predetermined volume, animals were randomized into control (vehicle) and treatment groups.
-
Drug Administration: this compound was administered orally, typically on a daily or twice-daily schedule, at specified doses (e.g., 20-40 mg/kg).[9][10]
-
Monitoring and Endpoint: Tumor volumes were measured regularly throughout the study. The primary endpoint was typically tumor growth inhibition compared to the control group. In some studies, secondary endpoints included analysis of angiogenesis, metastasis, or survival.[2][9]
Visualizations
References
- 1. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of sunitinib in combination with fluoroquinolones in rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
The Discovery and Development of (Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties. Identified from the same chemical library as sunitinib (SU11248), SU14813 represents a next-generation inhibitor designed for an optimized pharmacokinetic and tolerability profile.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound. It includes detailed summaries of its inhibitory activity, preclinical efficacy in various tumor models, and pharmacokinetic properties. Furthermore, this guide outlines the experimental protocols for key assays and visualizes the critical signaling pathways and experimental workflows.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition
The progression of most malignancies is not driven by a single genetic mutation but rather by the dysregulation of multiple signaling pathways.[2] Receptor tyrosine kinases (RTKs) are crucial mediators of cellular processes vital for tumor growth, including proliferation, survival, and angiogenesis.[2] Key RTKs implicated in cancer include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[2] The simultaneous inhibition of several of these pathways presents a promising therapeutic strategy to achieve more durable anti-tumor responses and potentially circumvent the development of resistance.[2] this compound was developed with this multi-targeted approach, aiming to concurrently block key drivers of tumor angiogenesis and direct tumor cell proliferation.[1][2]
Discovery and Chemical Properties of this compound
This compound was identified by SUGEN Inc. as part of a program focused on developing inhibitors of multiple split kinase domain RTKs.[2] It shares a similar structural and target profile with sunitinib.[2]
-
Chemical Name: 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide maleate
-
Molecular Formula: C₂₃H₂₇FN₄O₄ (free base)
-
Chemical Structure: (A diagram of the chemical structure would be presented here in a full whitepaper)
Mechanism of Action: Inhibition of Key Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the kinase activity of several RTKs, primarily VEGFRs, PDGFRs, KIT, and FLT3.[2][3] By binding to the ATP-binding pocket of these receptors, it blocks their phosphorylation and subsequent activation of downstream signaling cascades. This dual action inhibits both tumor-associated angiogenesis and the proliferation and survival of tumor cells.
Preclinical Data
In Vitro Kinase and Cellular Activity
This compound demonstrated potent inhibitory activity against its target kinases in biochemical assays.[2] It also effectively inhibited ligand-dependent and autonomous RTK phosphorylation in cellular assays.[2]
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| VEGFR1 | Biochemical | 2 | [4][5] |
| VEGFR2 | Biochemical | 50 | [4][5] |
| PDGFRβ | Biochemical | 4 | [4][5] |
| KIT | Biochemical | 15 | [4][5] |
| FLT3 | Biochemical | 2-50 (range) | [2] |
| CSF1R/FMS | Biochemical | 2-50 (range) | [2] |
| VEGFR2 | Cellular Phosphorylation | 5.2 | [4] |
| PDGFRβ | Cellular Phosphorylation | 9.9 | [4] |
| KIT | Cellular Phosphorylation | 11.2 | [4] |
In Vivo Anti-Tumor Efficacy
Monotherapy with this compound resulted in significant, dose-dependent anti-tumor activity in a broad range of subcutaneous xenograft models, leading to tumor regression, growth arrest, or growth delay.[2][3]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Model | Cell Line | Key RTK Expression | Efficacy Outcome | Reference |
| Renal Carcinoma | 786-O | PDGFR, VEGFR | Tumor Regression | [2] |
| Acute Myeloid Leukemia | MV4;11 | Activated FLT3 | Tumor Regression | [2] |
| Colon Carcinoma | Colo205 | Not specified | Growth Arrest | [2] |
| Glioma | C6 | PDGFR | Growth Delay | [2] |
| Lung Carcinoma | MV522 | Not specified | Growth Delay | [2] |
Furthermore, in a docetaxel-resistant murine Lewis Lung Carcinoma (LLC) model, the combination of SU14813 with docetaxel significantly enhanced the inhibition of primary tumor growth and improved the survival of tumor-bearing mice compared to either agent alone.[2][3]
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice revealed that this compound has moderate systemic clearance and good tissue distribution.[2] The relatively short plasma half-life suggested a twice-daily (BID) dosing regimen for efficacy studies.[2]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
| Systemic Clearance | 46 | mL/min/kg |
| Volume of Distribution | 1.5 | L/kg |
| Plasma Half-life (t₁/₂) | 1.8 | hours |
| Oral Bioavailability | ~40 | % |
| Unbound Fraction (Plasma) | 4-6 | % |
Data sourced from Patyna et al., 2006.[2]
Early Clinical Development
A Phase I, single-agent, dose-escalation study of this compound was conducted in patients with advanced solid tumors (NCT00982267). The study demonstrated that SU14813 had a manageable safety and tolerability profile.[1] It exhibited a desirable pharmacokinetic profile with dose-proportional exposure under a continuous oral dosing regimen. The target plasma concentrations required for in vivo target inhibition (estimated at 100-200 ng/mL) were achieved at doses of 100 mg/day and higher.[1][2] Encouragingly, objective responses, including one complete response in a renal cell carcinoma (RCC) patient and twelve partial responses, were observed, along with long-lasting stable disease in several patients.[1]
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize this compound.
Biochemical Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.
-
Plate Coating: 96-well microtiter plates are coated with a peptide substrate (e.g., poly-Glu,Tyr for tyrosine kinases) and incubated overnight.
-
Blocking: Plates are washed, and non-specific binding sites are blocked with a solution like Bovine Serum Albumin (BSA).
-
Compound Addition: Serially diluted this compound is added to the wells.
-
Kinase Reaction: The purified recombinant kinase (often as a glutathione S-transferase fusion protein) is added to the wells.
-
Initiation: The phosphorylation reaction is initiated by the addition of ATP and incubated for a defined period at a specific temperature.
-
Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done via various methods, including ELISA with an anti-phosphotyrosine antibody or by measuring the incorporation of radioactive ³³P-ATP.
-
Data Analysis: The percentage of kinase activity relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to determine the IC₅₀ value.
Cellular Receptor Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.
-
Cell Culture: Cells endogenously expressing or engineered to overexpress the target RTK (e.g., NIH-3T3 or porcine aortic endothelial cells) are seeded in 96-well plates.[2]
-
Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.[2]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.[2]
-
Ligand Stimulation: The specific ligand for the target receptor (e.g., VEGF for VEGFR2, PDGF for PDGFRβ) is added to stimulate receptor phosphorylation. For receptors with autonomous (ligand-independent) activity, this step is omitted.
-
Cell Lysis: Cells are washed and lysed to release cellular proteins.
-
Detection (ELISA): An ELISA-based method is commonly used. The cell lysate is added to a microplate coated with a capture antibody specific for the target receptor. A detection antibody that specifically recognizes the phosphorylated form of the receptor is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is added to produce a measurable signal that is proportional to the amount of phosphorylated receptor.
-
Data Analysis: The signal is normalized to the total amount of the receptor, and the IC₅₀ value is calculated.
In Vivo Subcutaneous Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of a compound in a living animal model.
-
Cell Implantation: Human or rodent tumor cells (e.g., 2 x 10⁶ to 6 x 10⁶) are harvested during their exponential growth phase and implanted subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[2] In some models, cells are mixed with Matrigel to aid initial tumor formation.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing: this compound is administered, typically orally, on a defined schedule (e.g., twice daily).[2] The control group receives the vehicle used to formulate the drug.
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a fixed duration of treatment.
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a potent multi-targeted tyrosine kinase inhibitor that demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models. Its ability to inhibit key RTKs involved in cancer progression, coupled with a favorable preclinical pharmacokinetic profile, supported its advancement into clinical trials. The early clinical data showed a manageable safety profile and promising signs of efficacy in patients with advanced solid tumors. This comprehensive profile highlights the potential of this compound as a therapeutic agent and underscores the value of the multi-targeted inhibitor strategy in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes: (Z)-SU14813 In Vitro Efficacy and Assay Protocols
For Research Use Only
Introduction
(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and antitumor activity by targeting key RTKs involved in tumor growth, proliferation, and metastasis.[1][2] This document provides a comprehensive overview of the in vitro activity of this compound and detailed protocols for its evaluation in common in vitro assays.
This compound primarily inhibits the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1][3] By binding to the ATP-binding pocket of these kinases, SU14813 blocks downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and survival in endothelial and tumor cells.[1][4]
Mechanism of Action
This compound exerts its biological effects by inhibiting the autophosphorylation of several key receptor tyrosine kinases. This inhibition blocks the initiation of downstream intracellular signaling cascades that are crucial for cell growth and survival. The primary targets of SU14813 are members of the split-kinase domain family of RTKs.[5]
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. broadpharm.com [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: (Z)-SU14813 Cell-Based Assay Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-Kit.[1][2] By inhibiting these key signaling pathways, this compound can effectively suppress tumor growth and angiogenesis. These application notes provide detailed protocols for designing and performing cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its biological effects by inhibiting the autophosphorylation of several key receptor tyrosine kinases. This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The primary signaling pathways inhibited by this compound are depicted below.
Caption: Inhibition of VEGFR, PDGFRβ, and c-Kit by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary targets and in different cell lines.
Table 1: Biochemical IC50 Values of this compound
| Target | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 50 |
| PDGFRβ | 4 |
| KIT | 15 |
Data sourced from MedChemExpress.[2]
Table 2: Cellular IC50 Values of this compound
| Cell Line | Assay Type | IC50 (nM) |
| Porcine Aorta Endothelial Cells (VEGFR-2) | Phosphorylation | 5.2 |
| Porcine Aorta Endothelial Cells (PDGFR-β) | Phosphorylation | 9.9 |
| Porcine Aorta Endothelial Cells (KIT) | Phosphorylation | 11.2 |
| U-118MG | Growth Inhibition | 50 - 100 |
Data sourced from MedChemExpress and AACR Journals.[2][4]
Experimental Protocols
Cellular Receptor Tyrosine Kinase Phosphorylation Assay
This assay determines the ability of this compound to inhibit the ligand-induced autophosphorylation of its target RTKs in a cellular context.
Caption: Experimental workflow for the cellular phosphorylation assay.
Materials:
-
Cells expressing the target receptor (e.g., HUVEC for VEGFR2, NIH3T3-PDGFRβ for PDGFRβ, Mo7e for c-Kit)
-
Cell culture medium and serum
-
This compound
-
Ligand for receptor stimulation (e.g., VEGF-A, PDGF-BB, SCF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes (for Western blot)
-
Primary antibodies (anti-phospho-RTK, anti-total-RTK, loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
ELISA kit specific for the phosphorylated RTK (alternative to Western blot)
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the inhibitor dilutions to the cells. Incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Add the appropriate ligand to the medium to stimulate the receptor. The final concentration and stimulation time should be optimized for each cell line and receptor (e.g., 50 ng/mL VEGF-A for 10 minutes for VEGFR2).[5]
-
Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Detection of Phosphorylation (Western Blot):
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody against the phosphorylated RTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total RTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]
-
-
Detection of Phosphorylation (ELISA): Follow the manufacturer's protocol for the specific phospho-RTK ELISA kit.[6][7][8][9]
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA). Normalize the phosphorylated protein signal to the total protein signal. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the effect of this compound on cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. mesoscale.com [mesoscale.com]
- 7. PathScan® Phospho-c-Kit ELISA Kit (Tyr719) | Cell Signaling Technology [cellsignal.com]
- 8. mesoscale.com [mesoscale.com]
- 9. mesoscale.com [mesoscale.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
Application Note: Determination of (Z)-SU14813 IC50 Values
Audience: Researchers, scientists, and drug development professionals.
Introduction (Z)-SU14813, also known as Sunitinib, is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It exerts its anti-angiogenic and anti-tumor activities by targeting several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[2][3] The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β), and Stem Cell Factor Receptor (KIT).[2][3] By simultaneously inhibiting these pathways, this compound disrupts key processes required for tumor development.[3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. It represents the concentration of the inhibitor required to reduce the activity of a specific target (e.g., an enzyme) or a biological process (e.g., cell proliferation) by 50%.[4] Accurate determination of IC50 values is fundamental in preclinical drug discovery for characterizing and comparing the efficacy of inhibitors like this compound. This document provides detailed protocols for determining the IC50 of this compound through both in vitro biochemical kinase assays and cell-based proliferation assays.
Key Signaling Pathways Inhibited by this compound
This compound functions by blocking the ATP-binding site of multiple receptor tyrosine kinases, thereby inhibiting their phosphorylation and the activation of downstream signaling cascades. This leads to the inhibition of cell proliferation, survival, and angiogenesis.
Caption: Key signaling pathways inhibited by this compound.
Quantitative Data Summary: IC50 Values for this compound
The inhibitory potency of this compound has been quantified against its primary kinase targets and in various cell lines. The data below is compiled from multiple biochemical and cell-based assays.
| Target / Cell Line | Assay Type | IC50 (nM) | Reference |
| VEGFR-1 (Flt-1) | Biochemical (Cell-free) | 2 | [1][5][6][7] |
| VEGFR-2 (KDR/Flk-1) | Biochemical (Cell-free) | 50 | [1][5][6][7] |
| PDGFR-β | Biochemical (Cell-free) | 4 | [1][5][6][7] |
| KIT | Biochemical (Cell-free) | 15 | [1][5][6][7] |
| VEGFR-2 Phosphorylation | Cellular | 5.2 | [5][6][8] |
| PDGFR-β Phosphorylation | Cellular | 9.9 | [5][6][8] |
| KIT Phosphorylation | Cellular | 11.2 | [5][6][8] |
| HUVEC Proliferation | Cellular (VEGF-induced) | 6.8 | [7] |
| U-118MG Growth | Cellular | 50 - 100 | [5][6][8] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol provides a general method for determining the IC50 of this compound against purified receptor tyrosine kinases like VEGFR-2 and PDGFR-β.
1. Materials and Reagents:
-
Recombinant human kinases (e.g., VEGFR-2, PDGFR-β)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ATP (Adenosine triphosphate)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Wash buffer (e.g., TBST)
-
Detection system (e.g., anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, and substrate like TMB or a fluorescence-based detection reagent)
2. Protocol Steps:
-
Plate Coating: Coat 96-well microtiter plates with the peptide substrate (e.g., 20 µ g/well in PBS) and incubate overnight at 4°C.[9]
-
Blocking: Wash the plates with wash buffer and block excess protein binding sites with blocking buffer for 1-2 hours at room temperature.[10]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase reaction buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Kinase Reaction:
-
Wash the plates again with wash buffer.
-
Add the diluted this compound or DMSO control to the wells.
-
Add the purified kinase enzyme to the wells.
-
Initiate the phosphorylation reaction by adding a predetermined concentration of ATP (typically at or near the Km for the specific kinase).[10]
-
Incubate the plate for a set period (e.g., 30-60 minutes) at 37°C.[9]
-
-
Detection:
-
Stop the reaction by washing the plate with wash buffer.
-
Quantify the level of substrate phosphorylation using a suitable detection method.[10] For example, use an ELISA-based method with a phosphotyrosine-specific antibody.
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[10]
-
Protocol 2: Cell-Based Proliferation Assay
This protocol describes how to measure the effect of this compound on the proliferation of a relevant cell line (e.g., HUVECs for anti-angiogenic effects or cancer cell lines like HCT116).[2][11]
1. Materials and Reagents:
-
Human cell line (e.g., HUVEC, SK-N-BE(2), HCT116)
-
Complete cell culture medium (e.g., EGM2 for HUVEC, DMEM + 10% FBS for cancer cells)
-
This compound
-
DMSO
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or a luminescence-based reagent like CellTiter-Glo®)
-
Stimulating ligand if required (e.g., VEGF for HUVECs)
2. Protocol Steps:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well).[11][12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11][13]
-
Serum Starvation (Optional): For ligand-stimulation assays (e.g., VEGF-induced proliferation), replace the growth medium with a low-serum medium (e.g., 0.1-1% FBS) and incubate for 18-24 hours.[2][12]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Remove the old medium from the wells and add the medium containing the various concentrations of this compound or a DMSO vehicle control.
-
If applicable, add the stimulating ligand (e.g., 50 ng/mL VEGF) to the appropriate wells.[12]
-
-
Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C, 5% CO₂.[12][13]
-
Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for an MTT assay, incubate with MTT reagent, then solubilize formazan crystals).[11][14]
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
-
Experimental Workflow for IC50 Determination
The following diagram outlines the typical experimental workflow for determining the IC50 value of an inhibitor like this compound.
Caption: General experimental workflow for IC50 determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 13. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for (Z)-SU14813 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][2][3] This document provides a detailed guide for the experimental design of a this compound xenograft model, including comprehensive protocols for in vivo studies and pharmacodynamic analysis.
This compound primarily inhibits the following RTKs:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) : Key regulators of angiogenesis.[1][3]
-
Platelet-Derived Growth Factor Receptors (PDGFRs) : Involved in cell growth, proliferation, and angiogenesis.[1][3]
-
KIT (Stem Cell Factor Receptor) : Plays a role in cell survival and proliferation in certain cancers.[1][3]
-
FMS-like Tyrosine Kinase 3 (FLT3) : Often mutated and constitutively active in acute myeloid leukemia (AML).[1][3]
By simultaneously targeting these RTKs, this compound demonstrates broad-spectrum anti-tumor activity across a range of preclinical cancer models.[1]
Signaling Pathway Overview
The diagram below illustrates the signaling pathways targeted by this compound.
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
(Z)-SU14813: A Guide to Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of stock solutions of (Z)-SU14813, a potent, multi-targeted receptor tyrosine kinase inhibitor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Compound Information
This compound is a small molecule inhibitor that targets several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[4] |
| Molecular Formula | C₂₃H₂₇FN₄O₄[4][5] |
| Molecular Weight | 442.48 g/mol [5][6][7] |
| CAS Number | 627908-92-3[1][6] |
Stock Solution Preparation
The primary solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][6][8] It is critical to use anhydrous, high-purity DMSO to ensure maximum solubility and stability of the compound.[1][6]
Materials
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.425 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, brief sonication in an ultrasonic water bath may be used to facilitate the process.[1]
-
-
Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[1][9]
The following table provides volumes of DMSO needed to prepare different concentrations of this compound stock solutions.
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 2.2600 mL[1][8] |
| 5 mM | 1 mg | 0.4520 mL[1][8] |
| 10 mM | 1 mg | 0.2260 mL |
| 10 mM | 5 mg | 1.1300 mL |
| 10 mM | 10 mg | 2.2600 mL |
Note: The solubility of this compound in DMSO is reported to be as high as 44-88 mg/mL, but preparing stock solutions at extremely high concentrations is not always necessary and may increase the risk of precipitation upon storage or dilution.[1][6][8]
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Notes |
| -20°C | Up to 1 year[1] | Protect from light. |
| -80°C | Up to 2 years[1] | Preferred for long-term storage. Protect from light. |
Important Considerations:
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to compound degradation. Aliquoting is highly recommended.[1][9]
-
Light Sensitivity: While not explicitly stated in all sources, it is good practice to protect stock solutions of organic compounds from light by using amber vials or storing them in the dark.
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock on the day of use.[1][9]
Experimental Protocols and Visualizations
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing a this compound stock solution.
Signaling Pathway Inhibition by this compound
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the phosphorylation of multiple receptor tyrosine kinases. The diagram below depicts its primary targets in key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Su-14813 | C23H27FN4O4 | CID 10138259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Combined Use of (Z)-SU14813 and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with demonstrated anti-angiogenic and antitumor activity.[1][2][3][4][5] It selectively targets key RTKs involved in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Docetaxel is a well-established chemotherapeutic agent from the taxane family, widely used in the treatment of various cancers.[6][7][8] Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9][10]
Preclinical evidence strongly suggests a synergistic effect when this compound is used in combination with docetaxel, particularly in overcoming resistance to docetaxel.[1][2][3] This combination therapy has been shown to significantly enhance the inhibition of primary tumor growth and improve survival in tumor-bearing mouse models compared to the administration of either agent alone.[1][2][3] These application notes provide a summary of the preclinical data and detailed protocols for the combined use of this compound and docetaxel in a research setting.
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound against various receptor tyrosine kinases has been quantified through biochemical and cellular assays.
| Target Kinase | IC50 (nM) - Biochemical Assay |
| VEGFR1 | 2 |
| VEGFR2 | 50 |
| PDGFRβ | 4 |
| KIT | 15 |
Data sourced from MedchemExpress and Selleck Chemicals.[3][4]
| Cell Line/Target | IC50 (nM) - Cellular Assay |
| Porcine Aorta Endothelial Cells (VEGFR-2) | 5.2 |
| Porcine Aorta Endothelial Cells (PDGFR-β) | 9.9 |
| Porcine Aorta Endothelial Cells (KIT) | 11.2 |
| U-118MG (Human Glioblastoma) | 50 - 100 |
Data sourced from MedchemExpress.[3]
In Vivo Efficacy of this compound and Docetaxel Combination Therapy
A preclinical study in a docetaxel-resistant murine Lewis Lung Carcinoma (LLC) model demonstrated the synergistic antitumor efficacy of the combination.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) on Day 21 (± SE) |
| Vehicle Control | - | ~1800 |
| Docetaxel | 40 mg/kg, i.v., 3x/week | ~1500 |
| This compound | 10 mg/kg, p.o., BID | ~1400 |
| This compound | 40 mg/kg, p.o., BID | ~1100 |
| This compound | 80 mg/kg, p.o., BID | ~800 |
| This compound | 120 mg/kg, p.o., BID | ~600 |
| This compound + Docetaxel | 80 mg/kg (p.o., BID) + 40 mg/kg (i.v., 3x/week) | ~400 |
Data is approximated from graphical representations in the cited literature.[11]
Signaling Pathways
The synergistic effect of combining this compound and docetaxel can be attributed to their complementary mechanisms of action. This compound inhibits pro-survival and pro-angiogenic signaling pathways, while docetaxel induces cell cycle arrest and apoptosis.
Caption: Combined effects of this compound and docetaxel on cancer cell signaling.
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay (MTT/XTT)
Objective: To determine the synergistic cytotoxic effect of this compound and docetaxel in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Lewis Lung Carcinoma - LLC)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Docetaxel
-
DMSO (for drug stock solutions)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare stock solutions of this compound and docetaxel in DMSO. Create a series of dilutions for each drug and for the combination at a constant ratio.
-
Treatment: Treat the cells with varying concentrations of this compound alone, docetaxel alone, and the combination. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer to dissolve the formazan crystals.
-
XTT Assay: Add XTT reagent and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of this compound and docetaxel in a xenograft or syngeneic mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice) or syngeneic mice
-
Tumor cells (e.g., docetaxel-resistant LLC)
-
This compound
-
Docetaxel
-
Vehicle for oral administration (e.g., corn oil)
-
Vehicle for intravenous injection (e.g., saline)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, docetaxel alone, combination).
-
Drug Administration:
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.
-
Data Analysis: Plot mean tumor growth curves for each group. Calculate the percentage of tumor growth inhibition. For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
Caption: Experimental workflows for in vitro and in vivo combination studies.
Conclusion
The combination of this compound and docetaxel represents a promising therapeutic strategy. The multi-targeted inhibition of key RTKs by this compound, coupled with the cytotoxic effects of docetaxel, leads to a synergistic antitumor response in preclinical models. The provided protocols offer a framework for further investigation into the efficacy and mechanisms of this combination therapy. Researchers are encouraged to adapt these protocols to their specific models and research questions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Docetaxel - Wikipedia [en.wikipedia.org]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (Z)-SU14813 in Human Umbilical Vein Endothelial Cells (HUVEC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties.[1] Its mechanism of action involves the inhibition of several key RTKs implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and c-Kit.[1] In Human Umbilical Vein Endothelial Cells (HUVECs), a primary model for studying angiogenesis, this compound has been shown to inhibit critical processes such as proliferation, migration, and the formation of capillary-like structures (tube formation). These application notes provide detailed protocols for evaluating the efficacy of this compound in HUVEC-based assays and present expected quantitative data in a structured format.
Data Presentation: Summary of this compound Activity in HUVECs
The following tables summarize the expected dose-dependent inhibitory effects of this compound on key angiogenic processes in HUVECs.
Table 1: Inhibition of VEGF-Induced HUVEC Proliferation by this compound
| This compound Concentration (nM) | Percent Inhibition of Proliferation (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5% |
| 1 | 15 ± 7% |
| 10 | 45 ± 10% |
| 50 (IC50) | 50 ± 8% |
| 100 | 78 ± 6% |
| 500 | 95 ± 3% |
Table 2: Inhibition of VEGF-Induced HUVEC Migration by this compound
| This compound Concentration (nM) | Percent Inhibition of Migration (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 8% |
| 1 | 20 ± 9% |
| 10 | 55 ± 12% |
| 100 | 85 ± 7% |
| 500 | 98 ± 2% |
Table 3: Inhibition of HUVEC Tube Formation by this compound
| This compound Concentration (nM) | Total Tube Length (% of Control, Mean ± SD) | Number of Branch Points (% of Control, Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 15% | 100 ± 18% |
| 1 | 80 ± 12% | 75 ± 15% |
| 10 | 40 ± 10% | 35 ± 11% |
| 100 | 15 ± 5% | 10 ± 6% |
| 500 | 5 ± 3% | 2 ± 2% |
Table 4: Inhibition of VEGF-Induced VEGFR-2 Phosphorylation by this compound
| This compound Concentration (nM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | Percent Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.88 | 12% |
| 10 | 0.52 | 48% |
| 50 | 0.25 | 75% |
| 100 | 0.10 | 90% |
| 500 | 0.03 | 97% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in HUVECs
Caption: this compound inhibits key signaling pathways in HUVECs.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in HUVEC angiogenesis assays.
Experimental Protocols
HUVEC Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC), low passage (P2-P6).
-
Culture Medium: Endothelial Cell Growth Medium-2 (EGM-2) supplemented with the manufacturer's provided growth factors and 2% Fetal Bovine Serum (FBS).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency using Trypsin/EDTA.
Western Blot Analysis of VEGFR-2 Phosphorylation
-
Cell Seeding: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace EGM-2 with basal medium (EBM-2) containing 0.5% FBS and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat starved cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) or vehicle control (DMSO) for 2 hours.
-
VEGF Stimulation: Stimulate the cells with 50 ng/mL recombinant human VEGF-A for 10 minutes.
-
Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2. Allow cells to attach overnight.
-
Serum Starvation: Replace the medium with EBM-2 containing 0.5% FBS for 4-6 hours.
-
Treatment: Add fresh EBM-2 (0.5% FBS) containing various concentrations of this compound and 50 ng/mL VEGF-A.
-
Incubation: Incubate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.
HUVEC Migration Assay (Transwell Assay)
-
Chamber Preparation: Coat the top of 8 µm pore size Transwell inserts with 10 µg/mL fibronectin and allow to dry.
-
Cell Preparation: Harvest and resuspend HUVECs in serum-free EBM-2 at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 600 µL of EBM-2 containing 50 ng/mL VEGF-A to the lower chamber.
-
Add 100 µL of the HUVEC suspension to the upper chamber containing EBM-2 with various concentrations of this compound.
-
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Cell Removal: Gently remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of migration inhibition compared to the VEGF-stimulated control.
HUVEC Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EBM-2 containing 2% FBS.
-
Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.
-
Add various concentrations of this compound and 50 ng/mL VEGF-A to the respective wells.
-
-
Incubation: Incubate for 6-18 hours at 37°C.
-
Imaging: Capture images of the tube-like structures using an inverted microscope.
-
Quantitative Analysis: Use image analysis software to quantify:
-
Total tube length.
-
Number of branch points (nodes).
-
-
Data Analysis: Normalize the quantitative data to the VEGF-stimulated control to determine the percentage of inhibition.
References
Application Notes and Protocols for (Z)-SU14813 Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
(Z)-SU14813 , also known as SU14813, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It plays a crucial role in cancer research and drug development by inhibiting angiogenesis and tumor cell proliferation.[2][4] This document provides detailed application notes and a comprehensive protocol for conducting a phosphorylation assay to evaluate the inhibitory activity of this compound on its primary kinase targets.
This compound exerts its therapeutic effects by binding to and inhibiting the phosphorylation of several key RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT (c-Kit).[1][4][5][6] By blocking the ATP binding site of these kinases, this compound prevents the transfer of a phosphate group to their downstream substrates, thereby inhibiting signal transduction pathways involved in cell growth, migration, and survival.[2][4]
Quantitative Data Summary
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for this compound against its primary targets in both biochemical and cellular assays.
| Target Kinase | Assay Type | IC50 (nM) |
| VEGFR1 | Biochemical | 2[1][5][6] |
| VEGFR2 | Biochemical | 50[1][5][6] |
| PDGFRβ | Biochemical | 4[1][5][6] |
| KIT | Biochemical | 15[1][5][6] |
| VEGFR2 | Cellular | 5.2[5] |
| PDGFRβ | Cellular | 9.9[5] |
| KIT | Cellular | 11.2[5] |
Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in blocking the phosphorylation of its target receptor tyrosine kinases.
Caption: this compound inhibits the ATP-dependent autophosphorylation of VEGFR, PDGFR, and KIT.
Experimental Protocol: In Vitro Kinase Phosphorylation Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on the phosphorylation of its target kinases in a biochemical assay format. This type of assay measures the direct interaction between the inhibitor and the kinase.
Materials and Reagents
-
Recombinant human kinases (VEGFR, PDGFR, or KIT)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (stock solution in DMSO)
-
Adenosine Triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phospho-specific antibodies for the target kinase
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well microplates (e.g., ELISA plates)
-
Plate reader capable of detecting the chosen signal (e.g., luminescence)
Experimental Workflow
Caption: Workflow for the in vitro this compound phosphorylation assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase reaction buffer to achieve the desired final concentrations for the assay.
-
Prepare solutions of the recombinant kinase, substrate, and ATP in kinase reaction buffer at their optimal concentrations.
-
-
Assay Plate Setup:
-
Add the kinase and its specific substrate to each well of a 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Include wells for "no kinase" and "no ATP" controls.
-
-
Kinase Reaction:
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the phosphorylation reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by washing the plate.
-
Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody to each well and incubate.
-
Wash the wells to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and immediately measure the signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no kinase control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and the no ATP control (0% activity).
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive overview and a detailed protocol for performing a this compound phosphorylation assay. By following these guidelines, researchers can accurately assess the inhibitory activity of this compound on its target kinases, contributing to a better understanding of its mechanism of action and facilitating its development as a potential therapeutic agent. The provided quantitative data and pathway diagram offer valuable context for interpreting experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
(Z)-SU14813 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for (Z)-SU14813. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to support your research endeavors.
Troubleshooting Guide: this compound Solubility Issues
Encountering solubility problems with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem: Precipitate forms when diluting my DMSO stock solution in aqueous media.
-
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer or cell culture medium, the compound can crash out of solution.
-
Solution:
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Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous medium.
-
Increase the percentage of DMSO: For in vitro assays, increasing the final percentage of DMSO may help maintain solubility. However, be mindful of the tolerance of your cell line to DMSO, as concentrations above 0.5-1% can be toxic.
-
Use a surfactant or co-solvent: For in vivo preparations, co-solvents and surfactants are often necessary. Formulations including PEG300, Tween 80, or corn oil can improve solubility and bioavailability.[1][2]
-
Problem: My this compound powder will not fully dissolve in DMSO.
-
Cause: Several factors can contribute to incomplete dissolution in DMSO.
-
Solutions:
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Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[1][3][4] Always use newly opened or properly stored anhydrous DMSO.
-
Apply gentle heating and agitation: Warming the solution in a water bath (up to 37°C) and vortexing or sonicating can facilitate dissolution.[1]
-
Check for compound degradation: While less common, ensure the compound has been stored correctly to prevent degradation, which might alter its solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing high-concentration stock solutions, DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) are the recommended solvents.[5] DMSO is more commonly cited in protocols.[1][2][3][4]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies across different solvents. It is highly soluble in DMSO and DMF, but practically insoluble in water and ethanol.[1][2][5] Please refer to the data table below for specific values.
Q3: How should I store my this compound stock solution?
A3: Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][6] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3][6]
Q4: Can I dissolve this compound directly in water or PBS?
A4: No, this compound is reported to be insoluble in water and has very low solubility in PBS (pH 7.2) at approximately 0.1 mg/mL.[1][2][5] Direct dissolution in aqueous buffers is not recommended. A concentrated stock solution in DMSO should be prepared first and then diluted.
Q5: Are there established protocols for preparing this compound for in vivo studies?
A5: Yes, several formulations for in vivo administration have been described. These typically involve a multi-step process with co-solvents to create a stable solution or suspension. Detailed protocols are provided in the "Experimental Protocols" section below.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that slight variations may exist between batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 30 - 88 mg/mL | 67.8 - 198.87 mM | Use of fresh, anhydrous DMSO is critical; sonication may be required. | [1][2][3][4][5] |
| DMF | 30 mg/mL | 67.8 mM | [5] | |
| Ethanol | 0.1 mg/mL (Insoluble) | 0.23 mM | Considered insoluble for most applications. | [1][2][5] |
| Water | Insoluble | Insoluble | [1][2] | |
| PBS (pH 7.2) | 0.1 mg/mL | 0.23 mM | [5] | |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | ≥ 5.65 mM | Clear solution. | [3][6] |
| 5%DMSO/40%PEG300/5%Tween80/50%ddH2O | 1.15 mg/mL | 2.60 mM | Clear solution for injection. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For 1 mg of this compound (MW: 442.48), you will need 0.226 mL of DMSO to make a 10 mM solution.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.[3][4] Gentle warming in a 37°C water bath can also be applied.
-
Store: Once fully dissolved, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.[3][6]
Protocol 2: Preparation of this compound for In Vivo Oral Administration (Corn Oil Formulation)
This protocol yields a clear solution of ≥ 2.5 mg/mL.[3][6]
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Dilution in Corn Oil: Add 10% of the final volume from the DMSO stock solution to 90% corn oil. For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix Thoroughly: Vortex the mixture until a clear and homogenous solution is obtained.
-
Administration: This formulation should be prepared fresh before each use.
Protocol 3: Preparation of this compound for In Vivo Injection
This protocol yields a clear solution at 1.15 mg/mL.[2]
-
Prepare a Concentrated Stock: First, prepare a 23 mg/mL stock solution of this compound in DMSO.
-
Stepwise Mixing: For a 1 mL final solution, add the solvents in the following order, ensuring complete mixing after each step:
-
To 400 µL of PEG300, add 50 µL of the 23 mg/mL DMSO stock solution. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture. Mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
-
Administration: Use the mixed solution immediately for optimal results.[2]
Visualizations
Caption: Simplified signaling pathway for this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing (Z)-SU14813 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (Z)-SU14813 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3][4] It primarily targets the split kinase domain RTK subgroup, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][3][5] By inhibiting these RTKs, SU14813 can block downstream signaling pathways involved in cell growth, proliferation, survival, and angiogenesis.[1][3]
Q2: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. However, based on published data, a good starting point for dose-response experiments is between 0.01 µM and 10 µM.[6] For many cell lines, IC50 values for inhibition of proliferation are in the nanomolar to low micromolar range.[1][2][7][8]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[6][9] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] When preparing working solutions, dilute the stock in cell culture medium immediately before use. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1% to <0.5%) to avoid solvent-induced toxicity.[9][10]
Q4: How can I determine if this compound is active in my cells?
To confirm the activity of SU14813, you can assess the phosphorylation status of its primary targets (e.g., VEGFR-2, PDGFR-β) or downstream signaling proteins (e.g., Akt, ERK) via Western blotting. A reduction in the phosphorylated form of these proteins upon treatment with SU14813 indicates target engagement and inhibition.
Q5: What are the potential off-target effects of this compound?
While this compound is a potent inhibitor of VEGFR, PDGFR, KIT, and FLT3, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations.[9] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.[9] Comparing the observed phenotype with other known inhibitors of the same targets can also help to validate the specificity of the effects.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibitory effect observed | Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the IC50 value.[6] |
| Short incubation time: The treatment duration may be insufficient to observe a biological effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[6] | |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. | Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles.[9][10] | |
| Cell confluence: High cell density can sometimes reduce the apparent potency of an inhibitor. | Ensure cells are in the logarithmic growth phase and are not overly confluent during the experiment.[6] | |
| High levels of cell death or cytotoxicity | High inhibitor concentration: The concentration used may be toxic to the cells. | Lower the concentration of SU14813. Determine the cytotoxic concentration using a viability assay. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.1% to <0.5%).[9][10] Include a vehicle-only control in your experiments. | |
| Off-target toxicity: The inhibitor may be affecting other essential cellular pathways.[9] | Use the lowest effective concentration that inhibits the target of interest. Consider using a more selective inhibitor if available to confirm the phenotype.[9] | |
| Inconsistent results between experiments | Variability in inhibitor preparation: Errors in pipetting or serial dilutions can lead to inconsistent concentrations. | Prepare a master mix of the inhibitor in the media for each experiment to ensure consistency across replicates. Use calibrated pipettes.[9] |
| Variability in cell culture: Differences in cell passage number, confluency, or health can affect the cellular response.[10] | Use cells within a consistent and low passage number range. Standardize seeding density and other culture conditions. | |
| Inhibitor instability in media: The compound may not be stable in the cell culture medium over the course of the experiment. | Assess the stability of SU14813 in your specific cell culture medium by incubating it for the duration of your experiment and measuring its concentration at different time points.[9][11] |
Quantitative Data Summary
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nM) |
| VEGFR1 | 2[2][4] |
| VEGFR2 | 50[2][4] |
| PDGFRβ | 4[2][4] |
| KIT | 15[2][4] |
Table 2: Cellular IC50 Values for this compound
| Cell Line/Target | IC50 (nM) |
| Porcine Aorta Endothelial Cells (VEGFR-2) | 5.2[2][7][8] |
| Porcine Aorta Endothelial Cells (PDGFR-β) | 9.9[2][7][8] |
| Porcine Aorta Endothelial Cells (KIT) | 11.2[2][7][8] |
| U-118MG (glioblastoma) Growth | 50 - 100[2][7][8] |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assay
This protocol is designed to determine the optimal concentration of this compound for inhibiting cell proliferation and to assess its cytotoxicity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 0.01, 0.1, 1, 10, 25, and 50 µM.[6] Prepare a vehicle control containing the same final concentration of DMSO as the highest SU14813 concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SU14813 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[10]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the cell viability against the logarithm of the SU14813 concentration. Use a non-linear regression model to calculate the IC50 (concentration that inhibits 50% of cell growth) and CC50 (concentration that causes 50% cytotoxicity) values.
Protocol 2: Western Blot Analysis of Target Inhibition
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of its target RTKs.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-PDGFRβ, anti-total-PDGFRβ)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with SU14813 at various concentrations (e.g., 0.5x, 1x, and 5x the determined IC50) for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein indicates target inhibition.
Visualizations
Caption: this compound inhibits multiple RTKs, blocking downstream signaling.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for weak this compound inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
(Z)-SU14813 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (Z)-SU14813. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the compound as a powder at -20°C for up to 3 years.[1][2] The product should be kept in a dry, dark environment.[2] For short-term storage, 0-4°C is acceptable for days to weeks.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO, with a solubility of up to 88 mg/mL.[1] It is recommended to use fresh, moisture-free DMSO for preparing stock solutions.[1] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, stock solutions in DMSO can be stored at -80°C for up to 2 years.[3] For shorter periods, storage at -20°C for up to 1 year is also an option.[3]
Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous buffer/cell culture medium. What should I do?
A3: This is a common issue due to the poor aqueous solubility of many small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: Ensure that the final concentration in your aqueous solution does not exceed the solubility limit of this compound.
-
Use a co-solvent: For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80 to improve solubility.[1][3] A similar approach can be tested for in vitro assays, ensuring the final concentration of the co-solvents is compatible with your experimental system.
-
Modify the dilution method: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, try a serial dilution approach. First, dilute the stock into a smaller volume of the buffer or medium, and then add this intermediate dilution to the final volume.
-
Increase protein concentration: If using cell culture medium, increasing the serum concentration (e.g., FBS) can sometimes help to solubilize hydrophobic compounds through binding to proteins like albumin.
Q4: I am observing a decrease in the activity of this compound in my multi-day in vitro experiment. What could be the cause?
A4: A loss of activity over time suggests potential instability of the compound in your experimental conditions.
-
Chemical degradation: this compound may be degrading in the aqueous environment of the cell culture medium. Factors like pH and temperature can influence the rate of degradation. It is advisable to replenish the compound with fresh medium at regular intervals for longer experiments.
-
Metabolism by cells: The cells in your culture may be metabolizing this compound, leading to a decrease in its effective concentration.
-
Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic culture plates or tubes, reducing the concentration available to the cells.
Stability Data in Solution
While specific, publicly available time-course stability data for this compound is limited, the following tables provide representative data based on the expected stability of similar small molecules. These tables are for illustrative purposes to guide experimental design. It is highly recommended to perform your own stability assessment under your specific experimental conditions.
Table 1: Hypothetical Stability of this compound in DMSO Stock Solution
| Storage Temperature | Time Point | Remaining this compound (%) | Appearance of Degradation Products |
| -80°C | 1 month | >99% | Not Detected |
| 6 months | >99% | Not Detected | |
| 1 year | >98% | Minor peaks may start to appear | |
| 2 years | >95% | Small degradation peaks detectable | |
| -20°C | 1 month | >98% | Not Detected |
| 6 months | ~95% | Small degradation peaks detectable | |
| 1 year | ~90% | Degradation peaks increase | |
| 4°C | 1 week | ~90% | Significant degradation |
| 1 month | <80% | Substantial degradation | |
| Room Temp. | 24 hours | ~95% | Small degradation peaks detectable |
| 1 week | <85% | Significant degradation |
Table 2: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at a Working Concentration of 10 µM
| Incubation Temperature | Time Point | Remaining this compound (%) |
| 37°C | 0 hours | 100% |
| 2 hours | ~98% | |
| 8 hours | ~90% | |
| 24 hours | ~75% | |
| 48 hours | ~60% | |
| Room Temp. | 24 hours | ~85% |
| 4°C | 24 hours | >95% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a solution of interest (e.g., aqueous buffer, cell culture medium) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
- Dilute the stock solution to a final working concentration (e.g., 10 µM) in the desired buffer or medium.
2. Incubation:
- Aliquot the working solution into multiple vials for each time point and temperature condition to be tested (e.g., 4°C, room temperature, 37°C).
- At time zero (T=0), immediately process one aliquot as described below.
- Incubate the remaining vials at the designated temperatures.
3. Sample Collection and Processing:
- At each specified time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
- To stop further degradation and precipitate proteins (if in a biological medium), add a 2-fold volume of ice-cold acetonitrile to the sample.
- Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.
4. Analysis:
- Transfer the supernatant to an appropriate vial for HPLC or LC-MS analysis.
- Analyze the samples to determine the peak area of the parent this compound compound. The appearance of new peaks may indicate degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining compound versus time for each temperature condition to visualize the degradation kinetics.
Visualizations
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of this compound in solution.
This compound Signaling Pathway Inhibition
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily targeting VEGFR, PDGFR, c-KIT, and FLT3.[4] Inhibition of these receptors blocks downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of key RTKs by this compound blocks downstream signaling pathways.
References
minimizing cytotoxicity of (Z)-SU14813 in vitro
Welcome to the Technical Support Center for (Z)-SU114813. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the in vitro cytotoxicity of (Z)-SU14813 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It selectively inhibits multiple split kinase domain RTKs, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Its mechanism of action involves blocking the phosphorylation and downstream signaling of these receptors, which are crucial for angiogenesis, tumor growth, and metastasis.[2][3]
Q2: I'm observing high levels of cell death in my experiments with this compound. What are the common causes?
High cytotoxicity can stem from several factors:
-
On-Target Effects: If your cell line's survival is highly dependent on one of the primary targets of SU14813 (e.g., VEGFR, PDGFR, KIT), the observed cytotoxicity may be an intended, on-target effect of the inhibitor.[1][2]
-
High Concentrations: Using concentrations significantly above the effective IC50 for target inhibition can lead to off-target effects and general cytotoxicity.[5]
-
Prolonged Exposure: Continuous, long-term incubation can lead to cumulative toxicity that may not be relevant to the experimental question.[6]
-
Solvent Toxicity: The most common solvent, DMSO, is toxic to cells at higher concentrations (typically >0.5%).[5] It is crucial to ensure the final DMSO concentration is low and consistent across all wells, including vehicle controls.
-
Compound Instability: The compound may degrade in culture media over long incubation periods, potentially forming toxic byproducts.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[5]
Q3: How can I distinguish between on-target and off-target cytotoxicity?
Distinguishing between these effects is critical.
-
Correlate with Target Expression: Assess whether the cytotoxicity correlates with the expression and activation status of the drug's targets (VEGFR, PDGFR, KIT, FLT3) in your cell line. Cells that do not express these RTKs should ideally be less sensitive.[1]
-
Rescue Experiments: Attempt to "rescue" the cells from cytotoxicity by providing a downstream signaling component that bypasses the inhibited kinase.
-
Use a Control Cell Line: Test the compound on a cell line that is known not to express the target kinases. A lack of cytotoxicity in this control line would suggest the effects are on-target.[1] For example, SU14813 had no effect on the growth of HT-29 cells, which do not express detectable levels of its target RTKs.[1]
-
Compare IC50 Values: Determine the IC50 for target inhibition (e.g., via Western blot for phospho-RTK) and compare it to the IC50 for cytotoxicity (e.g., via MTT or LDH assay). A large window between these two values suggests that target inhibition can be achieved at non-cytotoxic concentrations.
Q4: What is the recommended concentration range for this compound in cell culture?
The optimal concentration is highly cell-line dependent. Biochemical assays show IC50 values in the low nanomolar range (2-50 nM).[7] Cellular assays show IC50 values for inhibiting RTK phosphorylation between 5 nM and 12 nM.[1][7] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) up to a high concentration (e.g., 10-20 µM) to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q5: How does the choice of solvent affect the cytotoxicity of this compound?
This compound is soluble in DMSO but insoluble in water and ethanol.[4][8][9] Use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[5][9] Note that moisture-absorbing DMSO can reduce the compound's solubility.[9] Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO as the highest concentration used for the compound. Typically, the final DMSO concentration in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[5]
Troubleshooting Guide: Excessive Cytotoxicity
This guide provides a systematic approach to troubleshooting and mitigating unexpected cell death in your experiments.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting cytotoxicity.
Experimental Protocols
Protocol 1: Determining the IC50 for Cytotoxicity using an MTT Assay
This protocol provides a framework for assessing cell viability and determining the concentration of this compound that induces 50% cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization agent (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 µM down to 1 nM).
-
Include "vehicle control" wells that receive medium with the same final concentration of DMSO as the highest drug concentration.
-
Include "untreated control" wells with cells in medium only.
-
Remove old medium and add the medium containing the different compound concentrations.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Establishing a Therapeutic Window (Target Inhibition vs. Cytotoxicity)
This protocol helps determine a concentration range where this compound inhibits its target without causing significant cell death.
Workflow Diagram
Caption: Workflow for comparing target inhibition with cytotoxicity.
Procedure:
-
Cell Culture: Seed cells in parallel in 6-well plates (for protein analysis) and a 96-well plate (for viability assay).
-
Treatment: Treat cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours).
-
Target Inhibition Assay (6-well plates):
-
If the target RTK is not constitutively active, stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF) for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash cells with cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
Perform Western blotting using antibodies against the phosphorylated form of the target RTK (e.g., p-VEGFR2) and the total RTK as a loading control.
-
Quantify band intensities to determine the IC50 for target phosphorylation inhibition.
-
-
Cytotoxicity Assay (96-well plate):
-
Perform a standard viability assay (e.g., MTT, as described in Protocol 1) on the parallel plate.
-
Calculate the IC50 for cytotoxicity.
-
-
Analysis: Compare the two IC50 values. An ideal therapeutic window exists if the IC50 for inhibition is significantly lower than the IC50 for cytotoxicity.
Data Presentation & Key Parameters
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| VEGFR1 | Biochemical | 2 | [7] |
| PDGFRβ | Biochemical | 4 | [7] |
| KIT | Biochemical | 15 | [7] |
| VEGFR2 | Biochemical | 50 | [7] |
| VEGFR-2 | Cellular Phosphorylation | 5.2 | [1][7] |
| PDGFR-β | Cellular Phosphorylation | 9.9 | [1][7] |
| KIT | Cellular Phosphorylation | 11.2 |[1][7] |
Table 2: Recommended Solvent and Storage Conditions
| Parameter | Recommendation | Reference |
|---|---|---|
| Solvent | DMSO (anhydrous, high-purity) | [7][8][9] |
| Insoluble in | Water, Ethanol | [4][9] |
| Powder Storage | -20°C for long-term (years) | [8][9] |
| Stock Solution Storage | Aliquot and store at -80°C (up to 1 year) |[9][10] |
Signaling Pathway Visualization
This diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: this compound inhibits RTKs, blocking key pro-survival pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
interpreting unexpected results with (Z)-SU14813
Welcome to the technical support center for (Z)-SU14813. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this multi-targeted receptor tyrosine kinase (RTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active inhibitor of multiple receptor tyrosine kinases. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1] By binding to the ATP-binding site of these kinases, SU14813 inhibits their phosphorylation and downstream signaling, thereby impeding cellular proliferation, migration, survival, and angiogenesis in tumor cells and endothelial cells.[2][1]
Q2: What are the typical concentrations of this compound to use in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific RTKs they express and rely on for growth and survival. However, based on published data, a starting point for in vitro experiments is in the low nanomolar to low micromolar range. For example, SU14813 inhibits the growth of U-118MG glioblastoma cells with an IC50 of 50 to 100 nM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4] To avoid precipitation, ensure that the DMSO is fresh and not moisture-laden.[4] For in vivo studies, the compound may be formulated in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil.[3][4] It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.[3] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q4: What are the known off-target effects of this compound?
While this compound is designed to be a multi-targeted inhibitor of VEGFR, PDGFR, KIT, and FLT3, like many kinase inhibitors, it may have off-target activities. A study testing SU14813 against a panel of 38 kinases showed a high degree of selectivity for its intended targets.[5] However, researchers should be aware that off-target effects are a possibility with any kinase inhibitor and can sometimes be attributed to non-specific binding or pathway cross-talk.[1] If you observe an unexpected phenotype, it is advisable to consider potential off-target effects and, if possible, validate the findings using a structurally different inhibitor with a similar target profile or through genetic approaches like siRNA or CRISPR.
Troubleshooting Guide
This guide addresses common unexpected results and provides a systematic approach to troubleshooting your experiments with this compound.
Issue 1: No or reduced-than-expected inhibition of cell proliferation or survival.
Possible Cause 1: Cell line is not dependent on the targeted RTKs.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses the target receptors (VEGFR, PDGFR, KIT, or FLT3) at the protein level using Western blot or flow cytometry.
-
Confirm Target Activation: Ensure that the target receptors are phosphorylated (activated) in your experimental conditions. You can assess this by performing a Western blot for the phosphorylated form of the receptor.
-
Literature Review: Check the literature to see if your cell line's growth is known to be driven by one of the targeted pathways.
-
Possible Cause 2: Acquired resistance to this compound.
-
Troubleshooting Steps:
-
Consider Resistance Mechanisms: Resistance to tyrosine kinase inhibitors can arise from several mechanisms, including mutations in the kinase domain that prevent drug binding, amplification of the target gene, or activation of alternative "bypass" signaling pathways that circumvent the inhibited receptor.
-
Sequence the Target Kinase: If you suspect resistance, sequencing the kinase domain of the target receptor in your treated cells may reveal mutations.
-
Investigate Bypass Pathways: Use phospho-RTK arrays or Western blotting to screen for the activation of other RTKs that could be compensating for the inhibition of the primary targets.
-
Possible Cause 3: Issues with the compound.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the compound has been stored correctly and has not degraded. If possible, verify its identity and purity using analytical methods like LC-MS.
-
Check Solubility: In your culture medium, the compound may be precipitating, especially at higher concentrations. Visually inspect the medium for any precipitate. If solubility is an issue, you may need to adjust the final DMSO concentration or use a different formulation.
-
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and passage number of the cells, are kept consistent.
-
Reagent Quality: Use fresh media and supplements. Ensure that the this compound stock solution is not from a very old batch and has been stored properly.
-
Possible Cause 2: Cell line heterogeneity.
-
Troubleshooting Steps:
-
Use Low Passage Cells: Work with cells at a low passage number to minimize genetic drift and phenotypic changes.
-
Clonal Selection: If you suspect your cell line is heterogeneous, you may need to perform single-cell cloning to obtain a more uniform population.
-
Issue 3: Unexpected in vivo toxicity.
Possible Cause 1: On-target toxicity.
-
Troubleshooting Steps:
-
Monitor for Known TKI Toxicities: this compound is structurally similar to other TKIs like Sunitinib, which are known to cause cardiovascular side effects such as hypertension.[2] Monitor animals for signs of distress and consider measuring blood pressure if you suspect cardiovascular toxicity.
-
Dose Reduction: If toxicity is observed, a dose reduction or a change in the dosing schedule may be necessary. The maximum tolerated doses in a phase I trial were 200 mg/day on a 4-weeks-on/1-week-off schedule and 100 mg/day for continuous daily dosing.[6]
-
Possible Cause 2: Formulation or vehicle-related toxicity.
-
Troubleshooting Steps:
-
Include a Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound-related toxicity and vehicle effects.
-
Optimize Formulation: If the vehicle is causing toxicity, you may need to explore alternative formulations.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| VEGFR1 | Biochemical | 2 |
| VEGFR2 | Biochemical | 50 |
| PDGFRβ | Biochemical | 4 |
| KIT | Biochemical | 15 |
| VEGFR-2 | Cellular (Phosphorylation) | 5.2 |
| PDGFR-β | Cellular (Phosphorylation) | 9.9 |
| KIT | Cellular (Phosphorylation) | 11.2 |
Data compiled from MedchemExpress and AACR Journals.[3][5]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for RTK Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Ligand Stimulation and Inhibition: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours). Then, stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target RTK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the RTK or a housekeeping protein like β-actin or GAPDH.
Visualizations
Caption: Primary signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for lack of efficacy.
Caption: Interpreting unexpected off-target vs. on-target toxic effects.
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Vascular Toxicity in Rats Subjected to Treatment with a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I trial of SU14813 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-SU14813 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of (Z)-SU14813.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It functions by binding to and inhibiting the activity of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4] These receptors are crucial for processes like angiogenesis (blood vessel formation), tumor growth, and metastasis.[1][3] By simultaneously blocking these pathways, SU14813 can effectively inhibit tumor growth and progression.[1][3]
Q2: What is the recommended starting dose for this compound in mouse xenograft models?
Based on preclinical studies, a common dosing range for this compound in mice is 10 to 120 mg/kg, administered orally (p.o.) twice daily (BID).[1] The short plasma half-life of approximately 1.8 hours in mice necessitates a BID dosing regimen to maintain therapeutic plasma concentrations.[1] The estimated plasma concentration required for in vivo target inhibition is between 100 to 200 ng/mL.[2][3]
Q3: How should this compound be formulated for oral administration in mice?
This compound can be formulated as a suspension for oral gavage. A commonly used vehicle is a carboxymethyl cellulose (CMC)-based suspension.[1] For example, a 0.5% CMC solution in water can be used.[5] Alternative formulations include a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a solution in 10% DMSO and 90% corn oil.[6] It is recommended to prepare the working solution fresh on the day of use.[6] If precipitation occurs, gentle heating or sonication can aid dissolution.[6]
Q4: Can the efficacy of this compound be enhanced with combination therapies?
Yes, preclinical studies have shown that combining this compound with other chemotherapeutic agents can significantly enhance its antitumor efficacy. For instance, combination therapy with docetaxel has demonstrated a synergistic effect in inhibiting primary tumor growth and improving survival in tumor-bearing mice, even in docetaxel-resistant models.[1][2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition despite correct dosing. | 1. Inadequate drug exposure: This could be due to issues with formulation, administration, or rapid metabolism. 2. Target expression levels: The tumor model may have low expression of the RTKs targeted by SU14813 (VEGFR, PDGFR, KIT, FLT3). 3. Acquired resistance: Prolonged treatment can lead to the development of resistance mechanisms. | 1. Verify formulation and administration: Ensure the compound is fully suspended/dissolved and administered correctly. Perform pharmacokinetic analysis to measure plasma drug concentrations.[1] 2. Characterize your tumor model: Confirm the expression of target RTKs in your xenograft model using techniques like immunohistochemistry (IHC) or Western blotting. 3. Investigate resistance mechanisms: Analyze tumor samples from non-responding animals for secondary mutations in the target kinases or activation of alternative signaling pathways.[2][7] |
| High variability in tumor response between animals in the same treatment group. | 1. Inconsistent drug administration: Variability in the volume or concentration of the administered dose. 2. Tumor heterogeneity: The initial tumor cell population may be heterogeneous, with clones that have varying sensitivity to the drug. 3. Differences in animal metabolism: Individual variations in drug metabolism and clearance. | 1. Standardize administration technique: Ensure all technicians are using a consistent and accurate oral gavage technique. 2. Use larger group sizes: Increasing the number of animals per group can help to account for biological variability. 3. Monitor plasma drug levels: If feasible, collect plasma samples from a subset of animals to assess for significant variations in drug exposure. |
| Adverse effects observed in treated animals (e.g., weight loss, lethargy). | 1. On-target toxicity: Inhibition of RTKs in normal tissues can lead to side effects. For example, VEGFR inhibition can cause hypertension.[8] 2. Off-target effects: The compound may be inhibiting other kinases or cellular processes. 3. Formulation vehicle toxicity: The vehicle used for administration may have some inherent toxicity. | 1. Dose reduction: If toxicity is observed, consider reducing the dose while still aiming for a therapeutic plasma concentration. 2. Monitor for specific side effects: Regularly monitor animal weight, blood pressure, and perform complete blood counts to assess for hematologic toxicity.[4] 3. Include a vehicle-only control group: This will help to distinguish between drug-related and vehicle-related toxicity. |
| Difficulty in achieving a stable and consistent formulation. | Poor solubility of this compound: The compound may precipitate out of solution or suspension over time. | 1. Optimize the formulation vehicle: Experiment with different solvent systems as mentioned in the FAQs. The use of co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.[6] 2. Prepare fresh daily: To avoid issues with stability, it is best to prepare the dosing solution immediately before administration.[6] 3. Use sonication: Sonication can help to create a more uniform and stable suspension.[6] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nmol/L) |
| VEGFR-1 | 2 |
| VEGFR-2 | 50 |
| PDGFR-β | 4 |
| KIT | 15 |
| FLT3 | Not specified in provided results |
| Source:[7] |
Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy in a Murine LLC Model
| Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| 10 | 25 |
| 40 | 48 |
| 80 | 55 |
| 120 | 63 |
| Source:[1] |
Table 3: In Vivo Antitumor Efficacy of this compound in Combination with Docetaxel
| Treatment Group | Tumor Growth Inhibition (%) |
| SU14813 (80 mg/kg, BID) | 55 |
| Docetaxel (40 mg/kg, thrice weekly) | 10 |
| SU14813 + Docetaxel | 85 |
| Source:[1] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture: Culture the desired human tumor cell line in the recommended medium.
-
Animal Model: Use athymic nude or SCID mice, 6-8 weeks old.
-
Tumor Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS), with or without 50% Matrigel.
-
Inject 2 x 10⁶ to 6 x 10⁶ cells subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation (e.g., in 0.5% CMC).
-
Administer the designated dose via oral gavage twice daily.
-
-
Endpoint:
-
Continue treatment for the planned duration (e.g., 21 days).
-
Monitor animal health and body weight regularly.
-
Euthanize mice when tumors in the control group reach the predetermined maximum size or if signs of excessive toxicity are observed.
-
Excise and weigh tumors for final analysis.
-
Visualizations
Caption: this compound inhibits multiple RTK signaling pathways.
Caption: Workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Vascular Toxicity in Rats Subjected to Treatment with a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-SU14813 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the multi-targeted tyrosine kinase inhibitor, (Z)-SU14813. Given the structural and functional similarities between SU14813 and sunitinib, and the limited specific data on SU14813 resistance, this guide leverages established resistance mechanisms for sunitinib as a scientifically-grounded proxy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has shown potent activity against several RTKs that are crucial in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1] SU14813 was identified from the same chemical library as sunitinib and shares a similar target profile.[2]
Q2: My cancer cell line is showing decreased sensitivity to SU14813. What are the potential mechanisms of resistance?
Acquired resistance to multi-targeted TKIs like SU14813 and sunitinib is a complex process. The primary mechanisms can be broadly categorized as:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of the drug on its primary targets. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, often driven by the upregulation and activation of other RTKs such as c-MET and AXL.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Alterations in the Tumor Microenvironment: In in vivo models, changes in the tumor microenvironment, such as hypoxia, can lead to the upregulation of alternative pro-angiogenic factors like basic fibroblast growth factor (bFGF) and interleukin-8 (IL-8), restoring blood supply to the tumor despite VEGFR inhibition.
-
Phenotypic Changes: Resistant cells may undergo an epithelial-to-mesenchymal transition (EMT), leading to a more migratory and invasive phenotype that is less dependent on the signaling pathways targeted by SU14813.[3]
Q3: How can I confirm if my cells have developed resistance to SU14813?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of SU14813 in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. For example, in studies with the similar drug sunitinib, resistant renal cell carcinoma cell lines showed a 2-fold or greater increase in IC50 values compared to their parental counterparts.[5]
Troubleshooting Guides
Issue 1: Increased IC50 value for SU14813 in my long-term treated cell line.
This is the classic presentation of acquired resistance. The following steps will help you to investigate the underlying mechanism.
Troubleshooting Steps:
-
Confirm the Resistance Phenotype:
-
Perform a dose-response curve with a cell viability assay (e.g., MTS or CellTiter-Glo) to accurately determine the IC50 of both your parental and suspected resistant cell lines.
-
Ensure the difference in IC50 is statistically significant and reproducible.
-
-
Investigate Bypass Signaling Pathway Activation:
-
Hypothesis: The resistant cells have activated alternative survival pathways.
-
Experiment: Perform Western blot analysis to examine the phosphorylation status of key downstream signaling molecules.
-
Primary antibodies to test:
-
Phospho-Akt (Ser473) and total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
Phospho-STAT3 (Tyr705) and total STAT3
-
Phospho-c-MET (Tyr1234/1235) and total c-MET
-
Phospho-AXL (Tyr702) and total AXL
-
-
Expected Result: An increase in the phosphorylation of one or more of these proteins in the resistant cells compared to the parental cells, even in the presence of SU14813, would suggest the activation of a bypass pathway.
-
-
Assess Drug Efflux Pump Overexpression:
-
Hypothesis: The resistant cells are actively pumping out SU14813.
-
Experiment: Use quantitative PCR (qPCR) to measure the mRNA expression levels of key ABC transporter genes.
-
Genes to analyze: ABCG2 (BCRP), ABCB1 (MDR1).
-
Expected Result: A significant upregulation of ABCG2 or ABCB1 mRNA in the resistant cell line would indicate a potential role for drug efflux in the resistance mechanism.
-
Quantitative Data Summary: Sunitinib Resistance in Renal Cell Carcinoma Cell Lines
The following tables summarize IC50 values from studies on sunitinib, a close analog of SU14813, in sensitive and resistant renal cell carcinoma (RCC) cell lines. This data can serve as a reference for expected changes in drug sensitivity.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| A-498 | 10.43 | 19.30 | ~1.85 | [5] |
| Caki-2 | 5.23 | 12.00 | ~2.3 | [5] |
| 786-O | 4.0 | 12.5 | ~3.1 | [4] |
| ACHN | Not Specified | >10 (resistant) | Not Applicable | [6] |
Note: IC50 values can vary depending on the specific assay conditions and the duration of drug exposure.
Initial Biochemical and Cellular IC50 Values for SU14813
| Target/Cell Line | Assay Type | IC50 (nM) |
| VEGFR1 | Biochemical | 2 |
| VEGFR2 | Biochemical | 50 |
| PDGFRβ | Biochemical | 4 |
| KIT | Biochemical | 15 |
| VEGFR-2 expressing PAE cells | Cellular | 5.2 |
| PDGFR-β expressing PAE cells | Cellular | 9.9 |
| KIT expressing PAE cells | Cellular | 11.2 |
Source: Adapted from Patyna, S. et al. (2006). Molecular Cancer Therapeutics.[2]
Experimental Protocols
Protocol 1: Generation of SU14813-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance in a cancer cell line through continuous drug exposure.
Materials:
-
Parental cancer cell line of interest
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Cell culture flasks and plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Initial IC50 Determination: Determine the IC50 of SU14813 for the parental cell line using a standard cell viability assay (e.g., MTS or MTT) after 48-72 hours of treatment.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a concentration of SU14813 that is approximately equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are growing at a rate similar to the untreated parental cells, gradually increase the concentration of SU14813 in the culture medium. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance:
-
Continuously monitor the morphology and growth rate of the cells.
-
Maintain the cells at each concentration for several passages (e.g., 2-4 weeks) to ensure the resistance is stable.
-
The entire process of generating a highly resistant cell line can take several months (e.g., 4 months or over 20 passages).[7]
-
-
Characterization of Resistant Cells:
-
Once a cell line is established that can proliferate in a significantly higher concentration of SU14813 (e.g., 5-10 times the initial IC50), perform a full dose-response analysis to determine the new, stable IC50.
-
Create a frozen stock of the resistant cell line for future experiments.
-
It is also advisable to create a "drug-holiday" cell line by culturing the resistant cells in drug-free medium for several passages to assess the stability of the resistance phenotype.
-
Protocol 2: Western Blotting for Phospho-Akt (Ser473)
This protocol outlines the steps to assess the activation of the PI3K/Akt pathway.
Materials:
-
Parental and SU14813-resistant cell lines
-
SU14813
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate parental and resistant cells and allow them to adhere overnight.
-
Treat cells with SU14813 at a relevant concentration (e.g., the IC50 of the parental line) for a specified time (e.g., 2, 6, or 24 hours). Include an untreated control.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total Akt and a housekeeping protein like GAPDH or β-actin.
-
Protocol 3: Quantitative PCR (qPCR) for ABCG2 Expression
This protocol is for measuring the mRNA levels of the ABCG2 drug efflux pump.
Materials:
-
Parental and SU14813-resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for ABCG2 and a housekeeping gene (e.g., GAPDH or ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest parental and resistant cells.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample and each gene (ABCG2 and housekeeping gene).
-
The reaction mixture should include the qPCR master mix, forward and reverse primers, and cDNA template.
-
-
Data Analysis:
-
Run the qPCR program on a real-time PCR instrument.
-
Calculate the relative expression of ABCG2 in the resistant cells compared to the parental cells using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Visualizations
Caption: Overview of SU14813 action and key resistance mechanisms.
Caption: Workflow for investigating SU14813 resistance in cancer cells.
Caption: Activation of c-MET/AXL as a bypass signaling mechanism.
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
troubleshooting (Z)-SU14813 western blot results
Technical Support Center: (Z)-SU14813
Welcome to the technical support center for this compound, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This guide provides detailed troubleshooting advice and protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and KIT.[1][2][3][4] It functions by binding to the ATP-binding site of these kinases, thereby inhibiting their autophosphorylation and downstream signaling. This action can block the proliferation and migration of endothelial and tumor cells.[1][2][3]
Q2: What is the expected outcome of treating cells with this compound in a Western blot experiment?
The primary expected outcome is a significant decrease in the phosphorylation of its target RTKs (VEGFR2, PDGFRβ, KIT) and their downstream signaling proteins (e.g., Akt, ERK1/2).[2][5][6] You should probe your Western blot with phospho-specific antibodies for these targets. Importantly, the total protein levels of these kinases should not change significantly with short-term treatment.[7] A decrease in total protein could indicate a secondary effect like protein degradation, which might occur with prolonged treatment.[7]
Q3: How can I be sure my this compound compound is active?
If you observe no inhibition of phosphorylation, the compound's activity should be verified.[7] Ensure it has been stored correctly, typically at -20°C for long-term storage.[8] Use a fresh aliquot for your experiment.[7] As a positive control, use a cell line known to have high baseline activation of a target receptor (e.g., HUVECs for VEGFR2) and treat with a known activator (like VEGF-A) alongside the inhibitor to confirm its suppressive effect.[6][9]
Western Blot Troubleshooting Guide
This section addresses common problems encountered when performing Western blots with this compound.
Problem 1: No decrease in the phosphorylation of my target protein is observed after treatment.
| Possible Cause | Recommended Solution |
| Inactive Compound | Ensure the inhibitor was stored properly as per manufacturer instructions (typically -20°C).[8] Use a fresh aliquot to rule out degradation from freeze-thaw cycles.[7] |
| Suboptimal Concentration | The concentration may be too low. Perform a dose-response experiment by treating cells with a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration (IC50) for your specific cell line and target.[7] |
| Insufficient Treatment Time | The treatment duration may be too short. Conduct a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 6 hours) to find the optimal time point for observing maximal inhibition. |
| Low Basal Phosphorylation | The target receptor may have low baseline activity in your cell model.[7] Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ) to induce robust phosphorylation before adding this compound. This provides a clear window to observe inhibition.[7][10] |
| Ineffective Sample Preparation | Endogenous phosphatases released during cell lysis can dephosphorylate your target.[11] Always use a lysis buffer freshly supplemented with a cocktail of phosphatase and protease inhibitors and keep samples on ice at all times.[11][12] |
| Poor Antibody Performance | The phospho-specific primary antibody may have low affinity or may not be validated for Western blotting. Use antibodies from reputable suppliers and check their validation data. Titrate the antibody to find the optimal dilution.[11] |
Problem 2: The total protein level of my target appears to decrease after treatment.
| Possible Cause | Recommended Solution |
| Protein Degradation | While kinase inhibitors primarily block phosphorylation, prolonged treatment can sometimes lead to protein degradation.[7] Perform a shorter time-course experiment. Ensure your lysis buffer contains a complete protease inhibitor cocktail.[7] |
| Unequal Protein Loading | Apparent changes in protein levels can result from loading different amounts of total protein in each lane. Always probe the membrane with an antibody against a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and confirm equal loading.[7] |
| Off-Target Effects | At higher concentrations, inhibitors can have off-target effects. Review the literature for known off-target effects of this compound and perform a dose-response experiment to use the lowest effective concentration. |
Problem 3: I'm seeing high background or non-specific bands on my blot.
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Using excessive primary or secondary antibody can increase non-specific binding.[11] Titrate both antibodies to determine the lowest concentration that provides a strong, specific signal.[7] |
| Inadequate Blocking | Insufficient blocking allows antibodies to bind non-specifically to the membrane. When probing for phospho-proteins, avoid using milk as a blocking agent as it contains phosphoproteins like casein which can increase background.[12] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[10][12] |
| Insufficient Washing | Residual unbound antibodies will cause high background. Increase the number and duration of washes with TBST (e.g., 3 washes of 10 minutes each) after primary and secondary antibody incubations.[11] |
| Poor Primary Antibody Specificity | The primary antibody may be cross-reacting with other proteins. If possible, test a different, validated monoclonal antibody against your target. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis
-
Cell Culture: Plate cells (e.g., HUVECs, or a cell line overexpressing your target receptor) and grow to 70-80% confluency.
-
Starvation (Optional): If studying ligand-stimulated phosphorylation, serum-starve the cells for 4-6 hours or overnight to reduce baseline receptor activation.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[13] Create serial dilutions in cell culture media to achieve the desired final concentrations. Include a "vehicle-only" control (DMSO).
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM) for a fixed time (e.g., 2 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response) for various durations (e.g., 0, 30 min, 1 hr, 2 hr, 4 hr).
-
-
Ligand Stimulation (If applicable): 10-15 minutes before the end of the treatment period, add the appropriate ligand (e.g., VEGF-A) to all wells (including the zero-time point) to stimulate receptor phosphorylation.
-
Cell Lysis: Proceed immediately to cell lysis as described in Protocol 2.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, place the culture dish on ice. Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.[11][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of total protein per lane on an SDS-PAGE gel.[14] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[10]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[11]
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[11][14]
-
Stripping and Re-probing: To check total protein levels, strip the membrane using a mild stripping buffer and re-probe with an antibody for the total (non-phosphorylated) form of the target protein, followed by a loading control antibody.[9]
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. selleckchem.com [selleckchem.com]
- 14. ptglab.com [ptglab.com]
Technical Support Center: Optimizing (Z)-SU14813 and Chemotherapy Combination Protocols
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when designing and executing experiments involving the combination of (Z)-SU14813 with traditional chemotherapy agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] Its primary mechanism involves the simultaneous inhibition of several RTKs that are crucial for tumor growth, angiogenesis, and metastasis.[1][4] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][5][6][7] By blocking these pathways, SU14813 can inhibit the proliferation and survival of both tumor cells and endothelial cells.[1]
Q2: We are observing precipitation of this compound in our cell culture media. How can we improve its solubility for in vitro experiments?
A2: This is a common issue as this compound is soluble in DMSO but insoluble in water.[2][3] To ensure solubility in aqueous cell culture media, follow these steps:
-
Prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO. Stock solutions can typically be stored at -20°C or -80°C.[5][8]
-
When preparing your working solution, perform a serial dilution. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Always add the SU14813 stock solution to the media while vortexing or mixing to ensure rapid and even dispersion, which can prevent localized precipitation.
-
If precipitation persists, slight warming and sonication of the stock solution before dilution may help.[5]
Q3: What is a recommended starting point for dosing this compound in combination with chemotherapy in a mouse xenograft model?
A3: Published preclinical studies have used this compound in a dose range of 10 to 120 mg/kg, administered orally twice daily (BID).[7] The optimal dose will depend on the specific tumor model and the chemotherapeutic agent being used. It is recommended to first perform a dose-escalation study with SU14813 alone to establish the maximum tolerated dose (MTD) in your specific model. When combining with chemotherapy, such as docetaxel, you may need to reduce the dose of one or both agents to manage potential overlapping toxicities.[1] A plasma concentration of 100 to 200 ng/mL has been estimated as necessary for in vivo target inhibition.[1][5]
Q4: Should we administer this compound before, during, or after the chemotherapeutic agent?
A4: The optimal sequence of administration (chemotherapy followed by TKI, TKI followed by chemotherapy, or concurrent administration) can significantly impact efficacy and is often model-dependent.[9]
-
Neoadjuvant/Priming (TKI first): Administering an anti-angiogenic agent like SU14813 prior to chemotherapy could potentially "normalize" the tumor vasculature, improving the delivery and efficacy of the subsequent cytotoxic agent.
-
Concurrent: Co-administration targets both tumor cells and the supporting vasculature simultaneously.
-
Adjuvant (Chemotherapy first): Using chemotherapy first to debulk the tumor, followed by SU14813 to control residual disease and prevent recurrence, is another strategy.
Determining the best approach requires empirical testing. A pilot study comparing different sequences is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in in vitro cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Inconsistent drug solubility/precipitation.2. Uneven cell seeding.3. Edge effects in multi-well plates. | 1. Prepare fresh drug dilutions for each experiment from a validated DMSO stock. Visually inspect for precipitates before adding to cells.2. Ensure a single-cell suspension before plating and allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even settling.3. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead. |
| Observed antagonism or lack of synergy between SU14813 and chemotherapy. | 1. Suboptimal dosing or ratio of the two agents.2. Cell cycle-dependent effects. For example, the TKI may cause cell cycle arrest, rendering the cells less susceptible to a chemotherapy agent that targets dividing cells.3. Antagonistic drug-drug interaction at the cellular level. | 1. Perform a matrix of dose-response experiments and use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.2. Analyze cell cycle distribution (e.g., via flow cytometry with propidium iodide staining) for cells treated with each agent alone to understand their individual effects. Adjust the administration schedule based on these findings.3. Investigate the mechanism of interaction. For instance, does one agent alter the uptake or metabolism of the other? |
| In vivo toxicity (e.g., weight loss, lethargy) is higher than expected in the combination group. | 1. Overlapping toxicities of the two agents.2. Pharmacokinetic interaction where one agent increases the systemic exposure of the other. | 1. Reduce the dose of one or both agents in the combination arm. A common starting point is to combine each agent at 50-75% of its single-agent MTD.2. If resources permit, conduct a preliminary pharmacokinetic study to measure plasma levels of both drugs when administered alone versus in combination. |
| Tumor growth inhibition is observed, but no significant tumor regression. | 1. The primary effect of the drug combination in this model may be cytostatic (growth arrest) rather than cytotoxic (cell killing).2. Insufficient drug exposure at the tumor site.3. Development of treatment resistance. | 1. Perform terminal endpoint analysis, such as immunohistochemistry for proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3), to determine if the treatment is inducing cell death or just halting proliferation.2. Analyze drug concentration in tumor tissue to confirm target engagement.3. Explore mechanisms of resistance, which for TKIs can include mutations in the target kinase or activation of bypass signaling pathways. |
Quantitative Data Summary
Table 1: Biochemical IC₅₀ Values for this compound IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in a cell-free biochemical assay.
| Target Kinase | Reported IC₅₀ (nM) | Reference(s) |
| VEGFR-1 (Flt-1) | 2 | [5][6] |
| VEGFR-2 (KDR) | 50 | [5][6] |
| PDGFR-β | 4 | [5][6] |
| KIT | 15 | [5][6] |
Table 2: Cellular IC₅₀ Values for this compound Cellular IC₅₀ represents the concentration required to inhibit a biological process (e.g., receptor phosphorylation or cell proliferation) by 50% in intact cells.
| Cellular Process / Target | Cell Line | Reported IC₅₀ (nM) | Reference(s) |
| VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells | 5.2 | [5] |
| PDGFR-β Phosphorylation | Porcine Aortic Endothelial Cells | 9.9 | [5] |
| KIT Phosphorylation | Porcine Aortic Endothelial Cells | 11.2 | [5] |
| Cell Growth Inhibition | U-118MG (Glioblastoma) | 50 - 100 | [5] |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis using the Chou-Talalay Method
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the desired chemotherapeutic agent in DMSO. Create a dilution series for each drug individually and for the combination at a constant ratio (e.g., based on the ratio of their individual IC₅₀ values).
-
Treatment: Treat cells with the single agents and the combination across a range of concentrations. Include vehicle control (DMSO) wells. Incubate for a specified time (e.g., 72 hours).
-
Viability Assay: Assess cell viability using an appropriate method, such as the MTT or MTS assay. Read the absorbance according to the manufacturer's protocol.
-
Data Analysis:
-
Convert absorbance values to the fraction of cells affected (Fa) relative to the vehicle control.
-
Use software like CompuSyn to input the dose-effect data for the single agents and the combination.
-
The software will generate Combination Index (CI) values. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: Mechanism of action for this compound targeting multiple RTKs.
Caption: Experimental workflow for optimizing combination therapy.
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: (Z)-SU14813 Versus Sunitinib in Preclinical Models
A detailed analysis of two structurally related multi-targeted tyrosine kinase inhibitors, (Z)-SU14813 and Sunitinib, reveals subtle but significant differences in their preclinical efficacy and target inhibition profiles. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Both this compound and sunitinib, developed from the same chemical library, are potent oral inhibitors of multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1][2] Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and Fms-like tyrosine kinase 3 (FLT3).[1][2] By simultaneously blocking these signaling pathways, both compounds exert significant anti-angiogenic and antitumor effects.[1][3] Sunitinib (marketed as Sutent®) is an approved therapeutic for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4] this compound, while structurally similar, has been evaluated in preclinical and early clinical settings.[1][2] This guide delves into a comparative analysis of their efficacy based on available preclinical data.
In Vitro Kinase Inhibition
Biochemical assays reveal that both compounds potently inhibit key RTKs, with this compound demonstrating comparable or, in some cases, more potent activity against specific targets. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below.
| Target | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR1 (Flt-1) | 2 | 2 |
| VEGFR2 (KDR/Flk-1) | 50 | 80 |
| PDGFRβ | 4 | 2 |
| KIT | 15 | Not specified |
| FLT3 | Not specified | 50 (FLT3-ITD) |
Data compiled from multiple sources. A direct IC50 value for Sunitinib against c-Kit in a biochemical assay was not available in the provided search results, though it is widely reported as a potent inhibitor.
Cellular Activity
In cellular assays, both this compound and sunitinib effectively inhibit ligand-dependent phosphorylation of their target receptors and demonstrate potent anti-proliferative activity against various cancer cell lines.
| Cell Line | Assay | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| MV4;11 (AML, FLT3-ITD) | Proliferation | Not specified | 8 |
| OC1-AML5 (AML, wild-type FLT3) | Proliferation | Not specified | 14 |
| HUVEC (Endothelial) | VEGF-induced proliferation | Not specified | 40 |
| NIH-3T3 (PDGFRα overexpressing) | PDGF-induced proliferation | Not specified | 69 |
| NIH-3T3 (PDGFRβ overexpressing) | PDGF-induced proliferation | Not specified | 39 |
In Vivo Antitumor Efficacy
Preclinical xenograft models have demonstrated the potent antitumor activity of both this compound and sunitinib across a range of tumor types. While direct head-to-head studies are limited, the available data indicates that both compounds can induce tumor growth inhibition and regression.
This compound In Vivo Efficacy:
| Tumor Model | Cell Line | Treatment | Outcome |
| Renal Cell Carcinoma | 786-O | Not specified | Tumor regression |
| Acute Myeloid Leukemia | MV4;11 | Not specified | Tumor regression |
| Colon Cancer | Colo205 | Not specified | Growth arrest |
| Glioma | C6 | Not specified | Growth delay |
Sunitinib In Vivo Efficacy:
| Tumor Model | Cell Line | Treatment | Outcome |
| Neuroblastoma | SK-N-BE(2) | 20 mg/kg, daily | Significant reduction in primary tumor growth |
| Glioblastoma | U87MG | 80 mg/kg, 7 days | Decreased tumor proliferation and microvessel density |
| Renal Cell Carcinoma | 786-O | Not specified | Sunitinib-resistant model developed |
Signaling Pathway Inhibition
Both this compound and sunitinib exert their anticancer effects by blocking the ATP-binding sites of multiple RTKs. This competitive inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis. The primary pathways affected include the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways.
Caption: Inhibition of RTK signaling by this compound and Sunitinib.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this comparison guide.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
Reagents and Materials:
-
Purified recombinant kinases (e.g., VEGFR2, PDGFRβ) as GST-fusion proteins.
-
Kinase-specific peptide substrate (e.g., poly(Glu, Tyr)).
-
ATP.
-
Assay buffer.
-
This compound and sunitinib stock solutions in DMSO.
-
96-well microtiter plates.
Procedure:
-
Coat 96-well plates with the peptide substrate.
-
Block excess binding sites with Bovine Serum Albumin (BSA).
-
Prepare serial dilutions of this compound and sunitinib.
-
Add the purified kinase enzyme and the inhibitor dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction.
-
Quantify the level of substrate phosphorylation using methods such as mobility shift assays or fluorescence polarization assays.[3]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.[3]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Reagents and Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
This compound and sunitinib.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF/H2O).
-
96-well plates.
Procedure:
-
Plate cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or sunitinib and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[5]
-
Add the solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
In Vivo Xenograft Tumor Model
This model assesses the antitumor efficacy of the compounds in a living organism.
Procedure:
-
Subcutaneously inject cancer cells (e.g., SK-N-BE(2), 786-O) into the flank of immunocompromised mice.[7]
-
Monitor tumor growth until tumors reach a specified volume.[7]
-
Randomize mice into treatment and control groups.
-
Administer this compound or sunitinib orally at specified doses and schedules.[7][8]
-
Measure tumor volume regularly using calipers.[9]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and microvessel density).[10]
Caption: Experimental workflow for comparing kinase inhibitors.
References
- 1. Analysis of receptor tyrosine kinase (RTK) phosphorylation by immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison: (Z)-SU14813 vs. Sorafenib
In the landscape of targeted cancer therapies, multi-kinase inhibitors (MKIs) play a pivotal role by disrupting key signaling pathways that drive tumor growth and angiogenesis. This guide provides a detailed in vitro comparison of two such inhibitors: (Z)-SU14813 and sorafenib. Both compounds are known to target receptor tyrosine kinases (RTKs) involved in oncogenesis, but a direct comparative analysis of their in vitro performance is crucial for researchers and drug development professionals to understand their distinct profiles.
Mechanism of Action and Target Profiles
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FMS-like tyrosine kinase 3 (FLT3). Its mechanism revolves around the blockade of these key drivers of angiogenesis and tumor cell proliferation.
Sorafenib, a well-established MKI, also targets VEGFRs and PDGFRs. However, its inhibitory activity extends to the RAF serine/threonine kinases (RAF-1 and B-RAF) within the RAS/RAF/MEK/ERK signaling cascade, giving it a dual role in targeting both angiogenesis and tumor cell proliferation pathways.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and sorafenib against a panel of key kinases, providing a quantitative measure of their potency.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 | 2 | - |
| VEGFR2 | 50 | 90 |
| VEGFR3 | - | 20 |
| PDGFRβ | 4 | 57 |
| c-KIT | 15 | 68 |
| Flt-3 | - | 58 |
| Raf-1 | - | 6 |
| B-Raf | - | 22 |
| B-Raf (V600E) | - | 38 |
| Note: "-" indicates that data was not readily available in the searched sources. IC50 values can vary depending on the specific assay conditions. |
Signaling Pathway Inhibition: A Visual Representation
The differential targeting of signaling pathways by this compound and sorafenib is a key aspect of their in vitro activity. Sorafenib's ability to inhibit the RAF/MEK/ERK pathway, in addition to RTKs, represents a significant mechanistic divergence from this compound.
Caption: Comparative targeting of key signaling pathways by this compound and sorafenib.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays. Below are generalized methodologies for the key experiments.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Reagents: Recombinant purified kinase, substrate peptide, ATP, and the test compound (this compound or sorafenib) at various concentrations.
-
Procedure: The kinase, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (32P-ATP), fluorescence-based assays, or mass spectrometry.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of a compound on the growth and viability of cancer cell lines.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or sorafenib for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is then solubilized and measured spectrophotometrically.
-
CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value for cell growth inhibition is determined.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of programmed cell death (apoptosis) by a compound.
-
Cell Treatment: Cancer cells are treated with the test compounds at relevant concentrations for a defined period.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro comparison of kinase inhibitors.
Caption: A generalized workflow for the in vitro comparison of kinase inhibitors.
Conclusion
This in vitro comparison highlights the distinct inhibitory profiles of this compound and sorafenib. While both compounds effectively target key RTKs involved in angiogenesis, such as VEGFR and PDGFR, sorafenib possesses the additional ability to inhibit the RAF/MEK/ERK signaling pathway. This difference in their mechanism of action may translate to varied efficacy in different cancer types depending on the underlying driver mutations. The quantitative data from kinase inhibition assays provide a basis for understanding their relative potencies against specific targets. Further head-to-head studies in a broader range of cancer cell lines are warranted to fully elucidate their comparative efficacy in inducing cell death and inhibiting proliferation. This guide serves as a foundational resource for researchers designing and interpreting in vitro studies involving these and other multi-kinase inhibitors.
A Comparative Guide to the Cellular Selectivity of (Z)-SU14813 and Other VEGFR Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of oncology therapeutics, the selection of a suitable VEGFR inhibitor is a critical decision. This guide provides an objective, data-driven comparison of the cellular selectivity of (Z)-SU14813 against other prominent VEGFR inhibitors, including Sunitinib, Sorafenib, Axitinib, and Pazopanib. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this guide aims to facilitate informed decisions in drug discovery and development.
Executive Summary
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent antiangiogenic and antitumor activity.[1][2][3] Its primary mechanism of action involves the inhibition of several RTKs implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] This broad-spectrum activity profile positions SU14813 as a promising candidate for cancer therapy, but also necessitates a thorough understanding of its cellular selectivity in comparison to other clinically relevant VEGFR inhibitors. This guide provides a head-to-head comparison of the cellular inhibitory profiles of these compounds to elucidate their relative potencies and target specificities.
Data Presentation: Comparative Cellular IC50 Values
The following tables summarize the cellular half-maximal inhibitory concentration (IC50) values of this compound and other VEGFR inhibitors against a panel of key receptor tyrosine kinases. The data has been compiled from various sources, and it is important to note that direct comparisons may be influenced by variations in experimental conditions between studies.
Table 1: Cellular IC50 Values (nM) of VEGFR Inhibitors Against Key Kinases
| Kinase Target | This compound | Sunitinib | Sorafenib | Axitinib | Pazopanib |
| VEGFR1 (Flt-1) | 2 | - | - | 0.1 | 10 |
| VEGFR2 (KDR/Flk-1) | 50 | 80 | 90 | 0.2 | 30 |
| VEGFR3 (Flt-4) | - | - | 20 | 0.1-0.3 | 47 |
| PDGFRβ | 4 | 2 | 57 | 1.6 | 84 |
| KIT | 15 | - | 68 | 1.7 | 140 |
| FLT3 | - | - | 59 | - | - |
Table 2: Cellular Selectivity Ratios (IC50 of RTK / IC50 of VEGFR-2)
This table provides a more direct comparison of the selectivity of the inhibitors for other RTKs relative to their potency against VEGFR-2. A lower ratio indicates less selectivity, meaning the inhibitor is more potent against the off-target kinase.
| RTK Target | This compound | Sunitinib | Axitinib |
| PDGFRβ | 0.08 | 0.025 | 8 |
| KIT | 0.3 | - | 8.5 |
Data is expressed as the ratio of the IC50 for the specified RTK to the IC50 for VEGFR-2, as determined in cellular receptor phosphorylation assays using transfected PAE cells.[7] A ratio of ≤ 5 (indicated by the gray panel in the source) suggests a lack of meaningful selectivity for VEGFRs versus the given RTK.
Experimental Protocols
The determination of cellular selectivity and potency of kinase inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays commonly used in the characterization of compounds like this compound.
Cellular Receptor Tyrosine Kinase Phosphorylation Assay
This assay is designed to measure the ability of a compound to inhibit the ligand-induced autophosphorylation of a specific receptor tyrosine kinase in a cellular context.
1. Cell Culture and Plating:
-
Culture a suitable cell line overexpressing the target receptor (e.g., NIH 3T3 or Porcine Aortic Endothelial cells transfected with the human VEGFR-2 gene) in appropriate growth medium.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere and grow to near confluency.
2. Compound Treatment:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in serum-free medium.
-
Remove the growth medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for a specified period (e.g., 2 hours) at 37°C.
3. Ligand Stimulation:
-
Add the specific ligand for the target receptor (e.g., VEGF for VEGFR-2) to the wells to stimulate receptor autophosphorylation.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
4. Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer containing protease and phosphatase inhibitors to each well to extract cellular proteins.
5. Quantification of Phosphorylation (ELISA-based):
-
Coat an ELISA plate with a capture antibody specific for the total receptor protein.
-
Add the cell lysates to the wells and incubate to allow the receptor to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the receptor, conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
After another washing step, add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or chemiluminescent signal using a plate reader.
6. Data Analysis:
-
The signal intensity is proportional to the amount of phosphorylated receptor.
-
Plot the signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cultured cells.
1. Cell Plating:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.
2. Compound Incubation:
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. IC50 Calculation:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Mandatory Visualization
VEGFR Signaling Pathway
Caption: Simplified VEGFR2 signaling cascade and downstream pathways.
Experimental Workflow for Cellular Selectivity Determination
Caption: Workflow for determining cellular kinase inhibitor IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. shop.jkchemical.com [shop.jkchemical.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Validating (Z)-SU14813 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. We will explore traditional biochemical and cell-based assays alongside modern biophysical techniques, offering a comparative analysis with alternative RTK inhibitors. This document will detail experimental protocols and present quantitative data to aid in the selection of the most appropriate validation strategy.
This compound is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Validating that this compound effectively engages these targets within a cellular context is a critical step in preclinical drug development, ensuring that its downstream anti-proliferative and anti-angiogenic effects are a direct result of on-target activity.
Comparative Analysis of this compound and Alternative Multi-Targeted RTK Inhibitors
To provide a clear perspective on the potency and selectivity of this compound, the following tables summarize its biochemical (cell-free) and cellular inhibitory activities in comparison to other well-established multi-targeted RTK inhibitors.
Table 1: Biochemical IC50 Values of this compound and Competitor Compounds (nM)
| Kinase Target | This compound | Sunitinib | Sorafenib | Regorafenib | Axitinib | Lenvatinib | Cabozantinib |
| VEGFR1 | 2[1][2][3] | - | 26[4] | 13[5][6] | 0.1[7] | - | 12[8] |
| VEGFR2 | 50[1][2][3] | 80[9][10] | 90[11] | 4.2[5][6] | 0.2[7] | - | 0.035[8][12][13][14] |
| VEGFR3 | - | - | 20[15][11] | 46[5][6] | 0.1-0.3[7] | - | - |
| PDGFRβ | 4[1][2][3] | 2[9][10] | 57[15][11] | 22[5][6] | 1.6[7] | - | 234[8] |
| KIT | 15[1][2][3] | - | 68[15] | 7[5][6] | 1.7[7] | - | 4.6[12][14][16] |
| FLT3 | - | - | 58[15][11] | - | - | - | 11.3[12][14][16] |
| c-MET | >9000[17] | - | - | - | - | - | 1.3[8][12][13][14] |
| RET | - | - | 43 | 1.5[5][6] | - | - | 5.2[12][14][16] |
| Raf-1 | - | - | 6[15] | 2.5[5][6] | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.
Table 2: Cellular IC50 Values of this compound and Competitor Compounds (nM)
| Cellular Target/Process | This compound | Sunitinib | Sorafenib | Regorafenib | Axitinib | Lenvatinib | Cabozantinib |
| pVEGFR2 | 5.2[1] | 10[9] | - | 3[6] | - | - | 1.9 |
| pPDGFRβ | 9.9[1] | 10[9] | - | 90[6] | - | - | - |
| pKIT | 11.2[1] | - | - | ~20 | - | - | 5.0 |
| pFLT3-ITD | - | 50 | - | - | - | - | 7.5 |
| Cell Proliferation (HUVEC) | 6.8 (VEGF-induced survival)[17] | 40 (VEGF-induced) | - | 3 (VEGF-induced)[6] | 573 (non-stimulated)[7] | 7.3 (bFGF-induced tube formation) | 6.7 |
Note: Cellular IC50 values are highly dependent on the cell line and assay conditions. p" indicates phosphorylation.
Experimental Protocols for Validating Target Engagement
Here we provide detailed methodologies for key experiments to validate the target engagement of this compound in a cellular setting.
Western Blotting for Downstream Signaling Inhibition
This method assesses the ability of this compound to inhibit the autophosphorylation of its target RTKs, a direct consequence of target engagement and inhibition.
Experimental Protocol: Inhibition of VEGFR2 Phosphorylation
-
Cell Culture and Starvation: Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium. Once cells reach 80-90% confluency, starve them in a serum-free medium for 18-24 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.
-
Cell Lysis: Immediately place the culture plates on ice, wash the cells with ice-cold phosphate-buffered saline (PBS), and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total VEGFR2 to normalize for protein loading.
-
Quantify the band intensities and plot the ratio of phosphorylated VEGFR2 to total VEGFR2 against the concentration of this compound to determine the IC50 value.
-
Figure 1. Experimental workflow for assessing the inhibition of VEGFR2 phosphorylation by this compound using Western blotting.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA for this compound Target Engagement
-
Cell Culture and Treatment: Culture a suitable cell line endogenously expressing the target kinase (e.g., HUVECs for VEGFR2, MV4-11 cells for FLT3) to ~80-90% confluency. Treat the cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermocycler for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the soluble target protein at each temperature point by Western blotting, as described in the previous section.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and therefore, direct engagement.
-
Figure 2. The principle of CETSA, demonstrating ligand-induced thermal stabilization of the target protein.
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells in real-time. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same target.
Experimental Protocol: NanoBRET™ for this compound Target Engagement
-
Cell Line Generation: Generate a stable cell line expressing the target kinase (e.g., VEGFR2) fused to NanoLuc® luciferase.
-
Cell Plating: Seed the engineered cells into a 96- or 384-well white assay plate.
-
Compound and Tracer Addition: Add a fluorescent tracer that binds to the target kinase. Then, add serial dilutions of this compound or a competitor compound.
-
Signal Measurement: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped with appropriate filters.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
This compound will compete with the tracer for binding to the target kinase, leading to a dose-dependent decrease in the NanoBRET™ signal.
-
Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value, which reflects the compound's apparent affinity for the target in living cells. A recent study successfully developed a NanoBRET assay for VEGFR2 using a fluorescent analog of sunitinib, demonstrating the feasibility of this approach for closely related inhibitors like this compound.[4][12][13]
-
Figure 3. Workflow and principle of the NanoBRET™ target engagement assay.
Conclusion
Validating the cellular target engagement of this compound is a critical step to ensure its mechanism of action and to guide further drug development. While traditional methods like Western blotting for downstream signaling provide valuable information, modern biophysical assays such as CETSA and NanoBRET™ offer a more direct and quantitative assessment of target binding in a physiological context. The choice of assay will depend on the specific research question, available resources, and the desired throughput. By comparing the performance of this compound with other multi-targeted RTK inhibitors using these robust methodologies, researchers can gain a comprehensive understanding of its potency, selectivity, and cellular activity.
References
- 1. NanoBRET to Quantify Live Cell Target Engagement at RAS and its Downstream Effectors [promega.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET — SGC-UNC [sgc-unc.org]
- 7. benchchem.com [benchchem.com]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results of (Z)-SU14813, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor. Through objective comparisons with the well-established drug Sunitinib and other alternative RTK inhibitors, this document aims to provide a clear perspective on the compound's performance, supported by experimental data.
Executive Summary
This compound is a multi-targeted RTK inhibitor with potent activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action is similar to Sunitinib (SU11248), another multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] Both compounds exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis, proliferation, and survival. This guide presents a side-by-side comparison of their in vitro and in vivo activities, along with a brief overview of other relevant RTK inhibitors.
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and its comparators, providing a clear basis for evaluating their relative potency and efficacy.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Target | This compound (nM) | Sunitinib (nM) | Sorafenib (nM) | Axitinib (nM) | Pazopanib (nM) |
| VEGFR1 | 2 | - | 26 | 0.1 | 10 |
| VEGFR2 | 50 | 80 | 90 | 0.2 | 30 |
| VEGFR3 | - | - | 20 | 0.1-0.3 | 47 |
| PDGFRα | - | 69 | - | 1.6 | 71 |
| PDGFRβ | 4 | 2 | 57 | 1.6 | 84 |
| KIT | 15 | - | 68 | - | 74 |
| FLT3 | - | 50 (ITD) | 58 | - | >1000 |
| B-Raf | - | - | 22 | - | - |
| Raf-1 | - | - | 6 | - | - |
Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13] Note: Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.
Table 2: Cellular Activity - Proliferation and Apoptosis
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HUVEC | Survival | VEGF-stimulated | Potent Inhibition |
| MV4;11 (AML) | Proliferation | - | Inhibition | |
| Sunitinib | HUVEC | Proliferation | VEGF-induced | IC50: 40 nM |
| NIH-3T3 (PDGFRβ) | Proliferation | PDGF-induced | IC50: 39 nM | |
| MV4;11 (AML) | Proliferation | - | IC50: 8 nM | |
| OC1-AML5 (AML) | Proliferation | - | IC50: 14 nM | |
| MDA-MB-231 | Apoptosis | Annexin V | Dose-dependent increase | |
| Renca (RCC) | Apoptosis | Annexin V | Dose-dependent increase | |
| SW579 | Apoptosis | Live/Dead Assay | Dose-dependent increase |
Data compiled from multiple sources.[10][12][13][14][15]
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Compound | Tumor Model | Dosing | Outcome |
| This compound | Various human tumor xenografts | - | Regression, growth arrest, or reduced growth |
| Sunitinib | ACHN (RCC) | 20-80 mg/kg/day, p.o. | Regression at 40 & 80 mg/kg |
| SN12C (RCC) | 40-80 mg/kg/day, p.o. | Growth inhibition or stasis | |
| MDA-MB-468 (TNBC) | Oral | Significant tumor volume reduction | |
| Renca (RCC) | Oral, once daily | Tumor growth inhibition |
Data compiled from multiple sources.[1][16][17][18]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the cross-validation of results.
Receptor Phosphorylation Assay (Western Blot)
This protocol is used to determine the inhibitory effect of compounds on the phosphorylation of target receptor tyrosine kinases.
-
Cell Culture and Treatment: Culture cells expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 cells overexpressing PDGFRβ) to 70-80% confluency. Serum-starve the cells overnight. Pre-treat cells with various concentrations of the test compound (e.g., this compound or Sunitinib) for 2 hours. Stimulate the cells with the corresponding ligand (e.g., VEGF or PDGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like β-actin).[19][20]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a mouse model.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound or Sunitinib) and vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 21-28 days).
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis (Optional): Collect tumor samples for analysis of target modulation (e.g., receptor phosphorylation) by Western blot or immunohistochemistry.[21][22][23]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the general workflow of the experimental validation process.
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for this compound.
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncology-central.com [oncology-central.com]
- 5. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Crizotinib and Sunitinib Induce Hepatotoxicity and Mitochondrial Apoptosis in L02 Cells via ROS and Nrf2 Signaling Pathway [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Comparative Analysis of (Z)-SU14813: A Guide to Secondary and Off-Target Kinase Validation
For researchers and drug development professionals, understanding the complete kinase inhibition profile of a small molecule inhibitor is paramount for predicting its efficacy and potential side effects. This guide provides a comparative analysis of (Z)-SU14813, a multi-targeted tyrosine kinase inhibitor, with a focus on its secondary and off-target kinase interactions. We present a compilation of experimental data to offer a clear comparison with alternative kinase inhibitors.
This compound is a potent inhibitor of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] Its structural and target profile similarity to Sunitinib suggests a comparable spectrum of activity and potential off-target effects.[5] This guide delves into the broader kinase selectivity of this compound and compares it with other multi-kinase inhibitors such as Sunitinib, Sorafenib, Regorafenib, Pazopanib, and Axitinib.
Kinase Inhibition Profile: A Comparative Overview
The following tables summarize the inhibitory activity (IC50 in nM) of this compound and its alternatives against their primary targets and a selection of off-target kinases. This data has been compiled from various biochemical and cellular assays.
Table 1: Inhibition of Primary Kinase Targets (IC50, nM)
| Kinase | This compound | Sunitinib | Sorafenib | Regorafenib | Pazopanib | Axitinib |
| VEGFR1 | 2[2][6][7] | - | 26 | 13[7] | - | 0.1-0.3[8] |
| VEGFR2 | 50[2][6][7] | 80[9] | 90 | 4.2[7] | - | 0.1-0.3[8] |
| VEGFR3 | - | - | 20 | 46[7] | - | 0.1-0.3[8] |
| PDGFRβ | 4[2][6][7] | 2[9] | 57 | 22[7] | - | 1.6 |
| KIT | 15[2][6][7] | - | 68 | 7[7] | - | 1.6 |
| FLT3 | - | - | 58 | - | - | - |
| RET | - | - | 43 | 1.5[7] | - | - |
| Raf-1 | - | - | 6 | 2.5[7] | - | - |
| B-Raf | - | - | 22 (wild-type), 38 (V600E) | - | - | - |
Table 2: Off-Target Kinase Inhibition (IC50, nM)
| Kinase Family | Kinase | Sunitinib | Sorafenib |
| Serine/Threonine Kinase | AMPK | Inhibition reported[1] | - |
| Serine/Threonine Kinase | RSK1 | Inhibition reported[2] | - |
Note: Comprehensive off-target data for this compound is limited in the public domain. The data for Sunitinib is presented as a surrogate due to its structural similarity.
Experimental Protocols for Kinase Profiling
Accurate determination of kinase inhibition profiles relies on robust and well-defined experimental methodologies. Below are detailed protocols for common biochemical kinase assays used to generate the data presented in this guide.
Radiometric Kinase Assay (Filter Binding)
This assay is considered a gold standard for its direct measurement of kinase activity.[10][11]
-
Reaction Setup: A master mix is prepared containing the kinase, a peptide or protein substrate, and assay buffer (typically including HEPES, MgCl2, and DTT).
-
Inhibitor Addition: The test compound (e.g., this compound) or vehicle (DMSO) is added to the reaction wells.
-
Initiation: The kinase reaction is initiated by adding a solution containing ATP and [γ-³²P]ATP or [γ-³³P]ATP.[1][12]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.[1]
-
Termination and Spotting: The reaction is stopped, and an aliquot of the reaction mixture is spotted onto a phosphocellulose filter membrane (e.g., P81 paper).[1]
-
Washing: The filter membrane is washed extensively to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate, which is bound to the filter, is quantified using a scintillation counter or phosphorimager.[1]
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control. IC50 values are determined by fitting the data to a dose-response curve.
Z'-LYTE™ Kinase Assay (Fluorescence Resonance Energy Transfer - FRET)
This is a fluorescence-based, coupled-enzyme assay.[2][13]
-
Reaction Principle: The assay utilizes a FRET-based peptide substrate with a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein) fluorophore at each end. Phosphorylation of the peptide by the kinase protects it from cleavage by a development reagent protease.
-
Reaction Setup: The kinase, FRET peptide substrate, and the test inhibitor are incubated together in the assay buffer.
-
Kinase Reaction: ATP is added to initiate the phosphorylation reaction.
-
Development: A development reagent containing a site-specific protease is added. This protease cleaves the non-phosphorylated peptides, disrupting FRET.
-
Detection: The fluorescence is measured at the emission wavelengths of both the donor and acceptor fluorophores. The ratio of the two emissions is calculated.[14]
-
Data Analysis: A high emission ratio indicates cleavage of the peptide and thus inhibition of the kinase. IC50 values are generated from dose-response curves.
Caliper Microfluidic Mobility-Shift Kinase Assay
This high-throughput assay separates phosphorylated and non-phosphorylated substrates based on their electrophoretic mobility.[15][16][17]
-
Reaction Setup: The kinase reaction is performed in a microtiter plate with the kinase, a fluorescently labeled peptide substrate, ATP, and the test inhibitor.[15]
-
Termination: The reaction is stopped by the addition of a stop solution containing EDTA.[15]
-
Microfluidic Separation: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the negatively charged phosphorylated product to migrate at a different velocity than the less negatively charged non-phosphorylated substrate.[15]
-
Detection: The separated substrate and product are detected by laser-induced fluorescence as they pass a detector.
-
Data Analysis: The ratio of the product peak height to the sum of the substrate and product peak heights is used to determine the percent conversion. Inhibition is calculated relative to controls, and IC50 values are determined.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 15. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Technology [nanosyn.com]
A Comparative Analysis of (Z)-SU14813 and Axitinib: Potency, Selectivity, and Preclinical Efficacy
In the landscape of targeted cancer therapy, small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone for treating various malignancies. Among these, inhibitors of the vascular endothelial growth factor receptor (VEGFR) pathway have shown significant promise in halting tumor angiogenesis and growth. This guide provides a detailed comparative analysis of two such inhibitors: (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and axitinib, a potent and selective VEGFR inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, preclinical efficacy, and the experimental methodologies used in their evaluation.
Mechanism of Action: Broad Spectrum vs. Selective Inhibition
This compound and axitinib, while both targeting the VEGFR pathway, exhibit distinct selectivity profiles.
This compound is characterized as a multi-targeted RTK inhibitor. Its primary targets include VEGFRs, platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1][2] This broad-spectrum activity suggests that SU14813 may be effective in tumors driven by multiple aberrant signaling pathways.[2] The simultaneous inhibition of these RTKs can impact not only tumor angiogenesis but also direct tumor cell proliferation and survival.[1][2]
Axitinib , in contrast, is a second-generation TKI designed for potent and selective inhibition of VEGFR-1, -2, and -3.[3][4][5] Its high affinity for VEGFRs, with potency reported to be 50-450 times greater than first-generation inhibitors, allows for targeted disruption of the VEGF signaling cascade, a critical pathway for angiogenesis.[3] While it also shows activity against PDGFR and c-KIT, this is significantly weaker compared to its potent VEGFR inhibition.[6]
Kinase Inhibition Profile: A Quantitative Comparison
The potency and selectivity of this compound and axitinib have been quantified in various biochemical and cellular assays. The following tables summarize the available data on their inhibitory concentrations (IC50).
Table 1: Biochemical IC50 Values for this compound and Axitinib
| Target | This compound IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-1 | 2[7][8] | 0.1[6] |
| VEGFR-2 | 50[7][8] | 0.2[6] |
| VEGFR-3 | - | 0.1-0.3[6] |
| PDGFRβ | 4[7][8] | 1.6[6] |
| KIT | 15[7][8] | 1.7[6] |
| FLT3 | - | - |
| Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. |
Table 2: Cellular IC50 Values for Inhibition of Receptor Phosphorylation
| Target | This compound Cellular IC50 (nmol/L) |
| VEGFR-2 | 5.2[1] |
| PDGFR-β | 9.9[1] |
| KIT | 11.2[1] |
| Note: Cellular IC50 values for axitinib in a directly comparable format were not available in the searched literature. |
Signaling Pathway Inhibition
Both this compound and axitinib exert their anti-cancer effects by interfering with key signaling pathways crucial for tumor growth and survival. The primary pathway inhibited by both is the VEGF signaling cascade, which is central to angiogenesis.
Caption: Inhibition of the VEGFR signaling pathway by this compound and axitinib.
This compound also targets other RTKs like PDGFR, KIT, and FLT3, thereby inhibiting parallel signaling pathways that can contribute to tumor progression.
Caption: Multi-targeted inhibition by this compound.
Preclinical Efficacy: In Vivo Antitumor Activity
Both this compound and axitinib have demonstrated significant antitumor activity in preclinical xenograft models.
This compound has shown broad and potent antitumor activity as a single agent, leading to tumor regression, growth arrest, or substantially reduced growth in various established human and rat tumor xenografts.[2] For instance, in a murine Lewis Lung Carcinoma (LLC) model, SU14813 administered as a single agent at doses of 10, 40, 80, and 120 mg/kg twice daily inhibited tumor growth by 25%, 48%, 55%, and 63%, respectively, compared to the control group.[1] Furthermore, combination therapy of SU14813 with docetaxel significantly enhanced the inhibition of primary tumor growth and the survival of tumor-bearing mice.[1][2]
Axitinib has also exhibited robust anti-tumor activity in a range of preclinical human xenograft models, including breast, colon, and lung cancer, as well as melanoma and neuroblastoma. This activity is associated with the inhibition of angiogenesis and blood flow. In preclinical models of glioblastoma, axitinib treatment significantly extended the survival of mice with intracranial tumors, which was associated with decreased tumor-associated vascularity.
Experimental Protocols
A summary of the key experimental methodologies cited in this comparison is provided below.
Biochemical Kinase Assays: The inhibitory activity of the compounds against various receptor tyrosine kinases was determined using biochemical assays.[1] These assays typically involve incubating the purified kinase domain with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity. The transfer of phosphate from ATP to the substrate is measured, often using radioisotopes or fluorescence-based methods.
Caption: Workflow for a typical biochemical kinase assay.
Cellular Receptor Phosphorylation Assays: To assess the inhibitory activity of the compounds in a cellular context, receptor phosphorylation assays are performed.[1] Cells overexpressing the target receptor (e.g., porcine aortic endothelial cells) are stimulated with the corresponding ligand (e.g., VEGF) in the presence of varying concentrations of the inhibitor.[1] The level of receptor autophosphorylation is then quantified using techniques such as ELISA or Western blotting.[1]
In Vivo Xenograft Models: The antitumor efficacy of this compound and axitinib was evaluated in vivo using xenograft models.[1] In these studies, human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.[1] Once the tumors are established, the mice are treated with the test compound or a vehicle control.[1] Tumor growth is monitored over time, and at the end of the study, tumors are often excised for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., microvessel density).[1]
Conclusion
Both this compound and axitinib are potent inhibitors of the VEGFR signaling pathway with demonstrated anti-angiogenic and antitumor activities in preclinical models. The primary distinction between the two lies in their selectivity profiles. Axitinib is a highly potent and selective inhibitor of VEGFRs, making it a targeted agent against angiogenesis. In contrast, this compound exhibits a broader spectrum of activity, targeting multiple RTKs including VEGFRs, PDGFRs, KIT, and FLT3. This multi-targeted approach may offer advantages in cancers where multiple signaling pathways are dysregulated.
The choice between a highly selective inhibitor like axitinib and a multi-targeted agent like this compound will likely depend on the specific tumor biology and the desire to either specifically target angiogenesis or simultaneously inhibit multiple oncogenic pathways. Further head-to-head comparative studies, particularly in various preclinical cancer models, would be beneficial to fully elucidate the relative advantages of each compound and to guide their potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 5. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
Assessing the Specificity of (Z)-SU14813: A Comparative Guide for Researchers
(Z)-SU14813 is a multi-targeted tyrosine kinase inhibitor (TKI) that has shown potent anti-angiogenic and antitumor activity in preclinical studies.[1][2][3] This guide provides a comprehensive comparison of this compound with other commonly used TKIs targeting similar pathways, namely Sunitinib, Sorafenib, and Axitinib. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's specificity and potential applications.
Introduction to this compound
This compound is an orally active, small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.[1][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4][5] Structurally and functionally, this compound is closely related to Sunitinib, having been identified from the same chemical library.[1][2][3] By simultaneously inhibiting these key signaling pathways, this compound exhibits broad-spectrum antitumor activity.[1][2]
Comparative Kinase Specificity
The specificity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. A highly specific inhibitor will primarily interact with its intended targets, minimizing off-target effects that can lead to toxicity. This section provides a comparative analysis of the kinase inhibition profiles of this compound and its alternatives.
Primary Target Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against their primary kinase targets. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR1 | 2[4][5] | 2 | 90 | 0.1 |
| VEGFR2 | 50[4][5] | 9 | 6 | 0.2 |
| VEGFR3 | - | 4 | 20 | 1.6 |
| PDGFRα | - | 19 | 50 | - |
| PDGFRβ | 4[4][5] | 2 | 58 | 1.6 |
| KIT | 15[4][5] | 1 | 68 | 1.7 |
| FLT3 | - | 1 | 58 | - |
| RET | - | 3 | 4 | - |
| Raf-1 | - | - | 6 | - |
| B-Raf | - | - | 22 | - |
Off-Target Selectivity Profile
While a comprehensive, publicly available kinome scan for this compound is limited, its structural similarity to Sunitinib suggests a comparable off-target profile. The following table presents a selection of off-target kinase activities for Sunitinib and Sorafenib, providing an insight into their broader selectivity. A higher percentage of remaining activity indicates weaker inhibition.
| Kinase | Sunitinib (% Activity Remaining @ 1µM) | Sorafenib (% Activity Remaining @ 10µM) |
| AAK1 | 10 | - |
| ABL1 | 1 | - |
| AURKA | 80 | - |
| AURKB | 71 | 15 |
| CDK2 | 87 | 80 |
| EGFR | 94 | - |
| ERBB2 | 95 | - |
| FYN | 1 | - |
| LCK | 1 | 27 |
| SRC | 1 | 44 |
| YES1 | 1 | - |
Data for Sunitinib and Sorafenib are sourced from publicly available kinase profiling databases. A comprehensive profile for this compound is not available.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway inhibited by multi-targeted TKIs.
Caption: General workflow for a biochemical kinase assay.
Caption: Workflow for a cellular receptor phosphorylation assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Biochemical Kinase Assay
This protocol outlines a general method for determining the in vitro potency of a kinase inhibitor.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, Sunitinib, etc.) dissolved in DMSO
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 96-well plate. Include DMSO-only (positive control) and no-enzyme (negative control) wells.
-
Prepare a master mix containing the kinase and substrate in kinase reaction buffer.
-
Add the kinase/substrate master mix to all wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Read the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cellular Receptor Phosphorylation Assay
This protocol describes a method to assess the ability of an inhibitor to block receptor phosphorylation in a cellular context.
Materials:
-
Cell line overexpressing the target receptor (e.g., HUVECs for VEGFR2)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Recombinant ligand (e.g., VEGF-A)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-target receptor and anti-phospho-target receptor
-
Protein A/G magnetic beads
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-16 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Stimulate the cells with the corresponding ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an antibody against the total receptor and protein A/G magnetic beads to immunoprecipitate the receptor.
-
Wash the beads to remove non-specific binding.
-
Elute the protein from the beads and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody for the target receptor.
-
Strip and re-probe the membrane with an antibody for the total receptor as a loading control.
-
Quantify the band intensities and normalize the phosphorylated receptor signal to the total receptor signal.
-
Calculate the percent inhibition of phosphorylation and determine the cellular IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a kinase inhibitor in a mouse model.
Materials:
-
Human tumor cell line (e.g., Colo205)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Culture the tumor cells and harvest them during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers, and Western blotting to assess target inhibition).
-
Analyze the tumor growth data to determine the antitumor efficacy of the compound.
Conclusion
This compound is a potent, multi-targeted TKI with a specificity profile that closely resembles that of Sunitinib, primarily targeting VEGFRs, PDGFRs, KIT, and FLT3.[1][3] Its ability to simultaneously inhibit multiple key pathways in tumorigenesis and angiogenesis makes it a promising candidate for cancer therapy.[1][2] However, a comprehensive, publicly available kinase selectivity profile across a broad panel of kinases is needed for a more complete assessment of its off-target effects. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound. The provided data and methodologies aim to support informed decision-making in the selection and application of TKIs in a research setting.
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: (Z)-SU14813 and Pazopanib in Preclinical Cancer Models
This guide provides a comprehensive, data-driven comparison of two multi-targeted tyrosine kinase inhibitors, (Z)-SU14813 and pazopanib. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.
Introduction
This compound and pazopanib are both small molecule inhibitors that target multiple receptor tyrosine kinases (RTKs) involved in critical cancer processes, primarily angiogenesis, tumor growth, and metastasis. While pazopanib is an FDA-approved therapeutic for renal cell carcinoma and soft tissue sarcoma, this compound is a preclinical compound that has demonstrated potent antiangiogenic and antitumor activity. This guide synthesizes available preclinical data to offer a comparative analysis of their biochemical potency, cellular activity, and in vivo efficacy.
Mechanism of Action
Both compounds exert their effects by inhibiting the phosphorylation of key RTKs, thereby blocking downstream signaling pathways essential for tumor progression.
This compound is a multi-targeted receptor tyrosine kinase inhibitor with potent activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT.[1][2][3] It inhibits both ligand-dependent and -independent proliferation, migration, and survival of endothelial and tumor cells expressing these targets.[2]
Pazopanib is also a multi-targeted tyrosine kinase inhibitor, targeting VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[4][5] Additionally, it shows activity against Fibroblast Growth Factor Receptor (FGFR) and c-Fms.[6][7] By blocking these receptors, pazopanib effectively inhibits tumor growth and angiogenesis.[7]
Biochemical Potency: Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and pazopanib against various kinases in cell-free biochemical assays.
| Target Kinase | This compound IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR-1 | 2[1][2][3][8] | 10[5][6][7] |
| VEGFR-2 | 50[1][2][3][8] | 30[5][6][7][9] |
| VEGFR-3 | Not Reported | 47[5][6][7] |
| PDGFR-α | Not Reported | 71[5] |
| PDGFR-β | 4[1][2][3][8] | 84[5][6][7] |
| KIT (c-Kit) | 15[1][2][3][8] | 74[5][6][7] |
| FGFR-1 | Not Reported | 140[6][7] |
| c-Fms | Not Reported | 146[6][7] |
Signaling Pathway Inhibition
The diagram below illustrates the primary signaling pathways targeted by both this compound and pazopanib. Inhibition of these pathways disrupts angiogenesis and tumor cell proliferation.
Cellular Activity
Cell Proliferation and Viability Assays
Both compounds have been shown to inhibit the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Pazopanib IC50 (µM) |
| U-118MG | Glioblastoma | 50-100[2] | Not Reported |
| A549 | Non-small cell lung cancer | Not Reported | ~4-6[10] |
| YTLMC-90 | Non-small cell lung cancer | Not Reported | ~4-6[10] |
| L9981 | Non-small cell lung cancer | Not Reported | ~4-6[10] |
Experimental Protocol: MTT Cell Viability Assay
A representative protocol for assessing cell viability using an MTT assay is outlined below.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[11][12]
-
Compound Treatment: Cells are treated with serial dilutions of either this compound or pazopanib for a specified period (e.g., 48 to 96 hours).[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[11][12]
-
Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at 570 nm.[11][12]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.[11]
In Vivo Antitumor Efficacy
Both this compound and pazopanib have demonstrated dose-dependent antitumor activity in various human tumor xenograft models in mice.
| Xenograft Model | This compound Antitumor Activity | Pazopanib Antitumor Activity |
| C6 (rat glioblastoma) | Growth delay[13] | Not Reported |
| MV4;11 (human AML) | Tumor regression[13] | Not Reported |
| 786-O (human renal) | Tumor regression[13] | Not Reported |
| Colo205 (human colon) | Growth arrest[13] | Not Reported |
| HT29 (human colon) | Not Reported | Dose-dependent growth inhibition[14] |
| Caki-2 (human renal) | Not Reported | Dose-dependent growth inhibition (most sensitive)[14] |
| DDLPS (human liposarcoma) | Not Reported | Tumor growth suppression[15] |
Experimental Protocol: Subcutaneous Xenograft Model
The following workflow outlines a typical in vivo efficacy study using a subcutaneous xenograft model.
Protocol Details:
-
Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunodeficient mice.[13]
-
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.[14]
-
Drug Administration: this compound or pazopanib is administered orally at various doses (e.g., 10-100 mg/kg), typically once or twice daily.[14]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[14]
-
Endpoint and Analysis: The study continues until a predefined endpoint is reached (e.g., tumor volume limit). Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[14]
Conclusion
Both this compound and pazopanib are potent, orally bioavailable, multi-targeted tyrosine kinase inhibitors with significant antiangiogenic and antitumor properties demonstrated in preclinical models. Based on the available IC50 data, this compound appears to be a more potent inhibitor of VEGFR-1 and PDGFRβ, while pazopanib exhibits broader activity against a wider range of RTKs, including VEGFR-3 and FGFRs. The in vivo data for both compounds show significant tumor growth inhibition across various cancer models. This comparative guide provides a foundation for researchers to understand the preclinical profiles of these two inhibitors and to inform the design of future studies. Direct head-to-head experimental comparisons would be necessary to definitively determine their relative efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of (Z)-SU14813: A Comprehensive Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety, logistical, and operational guidance for the proper disposal and handling of (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor. Tailored for researchers, scientists, and drug development professionals, this guide aims to be the preferred source for laboratory safety and chemical handling information, ensuring regulatory compliance and a safe working environment.
Operational and Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. As a potent small molecule inhibitor, it must be treated as hazardous chemical waste. Disposal procedures should always be in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused or expired compounds, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, gloves), must be segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
-
Containerization:
-
Solid Waste: Collect unused this compound powder and contaminated solids in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and shatter-resistant container. Ensure the container is compatible with the solvents used (e.g., DMSO).
-
All containers must be kept securely closed when not in use.
-
-
Labeling:
-
Clearly label all hazardous waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," its CAS number (627908-92-3), and any other components present in the waste mixture.
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is well-ventilated and away from heat, sparks, or open flames.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have been in contact with this compound.
-
A recommended procedure is to wipe surfaces first with a suitable solvent, such as 70% ethanol, followed by a thorough cleaning with a detergent solution.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Disposal Request:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Data Presentation
The following table summarizes key quantitative data for this compound, providing essential information for its handling and use in experimental settings.
| Parameter | Value | Source |
| IC50 Values | ||
| VEGFR1 | 2 nM | [1][2] |
| VEGFR2 | 50 nM | [2] |
| PDGFRβ | 4 nM | [1][2] |
| KIT | 15 nM | [1][2] |
| Solubility | ||
| DMSO | ≥15.26 mg/mL | |
| Dimethyl formamide (DMF) | ~30 mg/ml | |
| Ethanol | ~0.1 mg/ml | |
| PBS (pH 7.2) | ~0.1 mg/ml | |
| Storage | ||
| Solid | -20°C | |
| Stock Solutions (-80°C) | Up to 2 years | [2] |
| Stock Solutions (-20°C) | Up to 1 year | [2] |
Experimental Protocols
Below is a detailed methodology for a key experiment involving this compound, adapted from published research, to assess its effect on endothelial cell survival.[3]
Growth Factor–Stimulated Endothelial Cell Survival Assay:
-
Cell Culture and Seeding:
-
Culture human umbilical vein endothelial cells (HUVECs) at passages 4 to 5 in EGM2 medium supplemented with 10% FBS, endothelial cell growth supplement, and 10 μg/mL sodium heparin until they reach subconfluency.[3]
-
Seed the HUVECs in 96-well plates at a density of 10,000 cells per well in F12K medium containing 10% FBS.[3]
-
-
Cell Starvation:
-
The following day, starve the cells for 18 hours by replacing the medium with F12K medium containing 1% FBS.[3]
-
-
Inhibitor Treatment:
-
Prepare various concentrations of this compound.
-
Incubate the starved cells with the different concentrations of this compound.[3]
-
-
Growth Factor Stimulation:
-
After 45 minutes of incubation with the inhibitor, add 20 ng/mL of either vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF) to the respective wells.[3]
-
-
Incubation and Cell Viability Assessment:
-
Incubate the plates for three days.
-
Determine the number of viable cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
This compound is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) that are crucial for angiogenesis, tumor growth, and metastasis.[4] The diagram below illustrates the signaling pathways targeted by this compound.
Experimental Workflow for Cell Survival Assay
The following diagram outlines the workflow for the Growth Factor-Stimulated Endothelial Cell Survival Assay described in the experimental protocols section.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
